3,4-Bis(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-3-5(4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYGFFYEEPFDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565743 | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-46-9 | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: 3,4-Bis(trifluoromethyl)pyridine is a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry, agrochemicals, and materials science. The introduction of two trifluoromethyl groups onto the pyridine ring at the 3- and 4-positions can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies for obtaining this important building block, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis of the available routes.
Introduction: The Significance of the Bis(trifluoromethyl)pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of trifluoromethyl (CF₃) groups has become a cornerstone of modern drug design. The CF₃ group is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity, metabolic stability, and ability to act as a lipophilic hydrogen bond mimic.
The presence of two vicinal trifluoromethyl groups on a pyridine ring, as in this compound, creates a unique electronic environment. The strong electron-withdrawing nature of the two CF₃ groups significantly lowers the basicity of the pyridine nitrogen and influences the reactivity of the aromatic ring, making it a unique building block for the synthesis of novel bioactive molecules.
This guide will primarily focus on two mechanistically distinct and effective strategies for the synthesis of this compound and its derivatives:
-
Strategy 1: Functionalization of a Pre-formed Pyridine Ring via vapor-phase fluorination of a readily available starting material, 3,4-lutidine.
-
Strategy 2: Construction of the Pyridine Ring utilizing building blocks that already contain the trifluoromethyl moiety.
Strategy 1: Vapor-Phase Fluorination of 3,4-Lutidine
The most direct and industrially scalable approach to this compound is the high-temperature, vapor-phase reaction of 3,4-lutidine (3,4-dimethylpyridine) with a source of chlorine and fluorine. This method simultaneously chlorinates the methyl groups and the pyridine ring, followed by a halogen exchange (Halex) reaction to form the trifluoromethyl groups.
Mechanistic Rationale
The reaction proceeds through a free-radical mechanism at high temperatures. The methyl groups of 3,4-lutidine are sequentially chlorinated to form trichloromethyl groups (-CCl₃). Concurrently, the pyridine ring can also undergo chlorination. The trichloromethyl groups then undergo a halogen exchange reaction with a fluoride source, typically anhydrous hydrogen fluoride (HF), to yield the desired trifluoromethyl groups. This transformation is a variation of the well-known Swarts reaction, which involves the exchange of chlorine for fluorine using metal fluorides.[1][2][3][4] In the industrial setting, continuous vapor-phase processes are favored for their efficiency and scalability.[5][6]
A key aspect of this process is the simultaneous nature of chlorination and fluorination, which can be controlled by reaction conditions such as temperature, residence time, and the ratio of reactants.[5][6] The reaction is typically carried out in a specialized reactor system, often involving a fluidized bed of a catalyst.[6]
Experimental Overview and Data
The simultaneous vapor-phase chlorination and fluorination of 3,4-lutidine has been reported to yield a mixture of products, including the desired bis(trifluoromethyl)pyridine (BTF), as well as chloro- and dichloro-bis(trifluoromethyl)pyridine (CBTF and DCBTF, respectively).[6] The reaction conditions are critical for maximizing the yield of the desired products.
| Substrate | Reaction Temp. (°C) | Products and Yields (GC Peak Area %) |
| Catalyst Fluidized Bed | Empty Phase | |
| 3,4-Lutidine | 420 | 400 |
Table 1: Product distribution from the simultaneous vapor-phase reaction of 3,4-Lutidine. Data sourced from the Journal of Pesticide Science.[6]
This data indicates that while the direct conversion is feasible, it produces a mixture of chlorinated and non-chlorinated products. The chloro-bis(trifluoromethyl)pyridines can be valuable intermediates for further functionalization, or the chlorine atoms can be removed via reductive dehalogenation if the parent this compound is the desired final product.
Generalized Experimental Protocol: Vapor-Phase Fluorination
The following is a generalized protocol based on industrial methodologies for the vapor-phase synthesis of trifluoromethylpyridines.[5][6] Caution: This reaction involves highly corrosive and toxic materials (HF, Cl₂) at high temperatures and should only be performed by trained professionals in a specialized, corrosion-resistant reactor system.
Materials:
-
3,4-Lutidine (3,4-dimethylpyridine)[7]
-
Anhydrous Hydrogen Fluoride (HF)
-
Chlorine Gas (Cl₂)
-
Inert carrier gas (e.g., Nitrogen)
-
Catalyst (e.g., iron fluoride on a support)
Equipment:
-
High-temperature, corrosion-resistant vapor-phase reactor system with a catalyst fluidized bed and an empty phase reactor.
-
Vaporizer for 3,4-lutidine.
-
Mass flow controllers for all gaseous reactants.
-
Condensation and scrubbing system for product collection and neutralization of unreacted reagents and byproducts.
Procedure:
-
The catalyst is loaded into the fluidized bed reactor and pre-conditioned under a flow of inert gas at the desired reaction temperature.
-
A continuous flow of 3,4-lutidine vapor, chlorine gas, hydrogen fluoride, and an inert carrier gas is introduced into the reactor system.
-
The reaction temperatures in the catalyst fluidized bed and the subsequent empty phase reactor are maintained at the optimal conditions (e.g., 420°C and 400°C, respectively, as per the literature).[6]
-
The gaseous product stream exiting the reactor is passed through a condensation system to collect the crude product mixture.
-
The non-condensable gases are passed through a scrubbing system to neutralize any unreacted HF and Cl₂.
-
The crude product mixture is then subjected to fractional distillation to separate the desired this compound and its chlorinated derivatives.
Workflow Diagram
Caption: Workflow for the vapor-phase synthesis of this compound.
Strategy 2: Pyridine Ring Construction
An alternative to the functionalization of a pre-existing pyridine ring is the construction of the ring from acyclic precursors that already contain trifluoromethyl groups. This approach offers the potential for greater regiochemical control and can be amenable to laboratory-scale synthesis.
General Mechanistic Principles
Pyridine ring synthesis often involves the condensation of carbonyl compounds, enamines, or nitriles. For the synthesis of this compound, a plausible strategy would involve the cyclocondensation of a 1,3-dicarbonyl compound bearing a trifluoromethyl group with an enamine or another suitable nitrogen-containing species also possessing a trifluoromethyl group.
While a specific, high-yielding protocol for this compound via this method is not prominently featured in the surveyed literature, the general principles of pyridine synthesis can be applied. For instance, the Hantzsch pyridine synthesis or related methodologies could be adapted using fluorinated building blocks. A hypothetical, yet mechanistically sound, approach is outlined below.
Hypothetical Synthetic Pathway
A potential route could involve the reaction of a trifluoromethyl-β-ketoester with a trifluoromethyl-enamine. The subsequent cyclization and oxidation would lead to the desired pyridine ring.
Caption: Hypothetical pathway for pyridine ring construction.
This strategy, while conceptually elegant, relies on the availability and stability of the requisite fluorinated starting materials. The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine via the cyclization of ketoxime acetates with hexafluoroacetylacetone demonstrates the feasibility of constructing pyridine rings with multiple trifluoromethyl groups.[8]
Other Potential Synthetic Routes
Halogen Exchange on 3,4-Bis(trichloromethyl)pyridine
A stepwise approach could involve the initial synthesis of 3,4-bis(trichloromethyl)pyridine from 3,4-lutidine via free-radical chlorination. The subsequent fluorination of the two trichloromethyl groups could then be achieved using a classic Swarts reaction with reagents such as SbF₃/SbCl₅ or anhydrous HF.[1][2][3][4] This method separates the chlorination and fluorination steps, potentially offering better control over the final product distribution compared to the simultaneous vapor-phase method. However, the synthesis and isolation of the 3,4-bis(trichloromethyl)pyridine intermediate may present challenges.
Conclusion and Future Outlook
The synthesis of this compound is a challenging yet important endeavor for the advancement of medicinal and materials chemistry. The direct, one-step vapor-phase fluorination of 3,4-lutidine represents the most industrially viable route, despite the formation of chlorinated byproducts. For laboratory-scale synthesis and the generation of diverse analogs, pyridine ring construction from fluorinated building blocks offers a promising, albeit less developed, alternative.
Future research in this area will likely focus on the development of more selective and milder methods for the introduction of trifluoromethyl groups onto the pyridine ring. Advances in catalytic C-H trifluoromethylation could one day provide a more direct and atom-economical route to this valuable compound. As the demand for complex fluorinated heterocycles continues to grow, so too will the innovation in the synthetic methodologies to access them.
References
- 1. Swarts Reaction [unacademy.com]
- 2. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to 3,4-Bis(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 3,4-bis(trifluoromethyl)pyridine, a pyridine scaffold adorned with two powerful electron-withdrawing trifluoromethyl groups. Its distinct characteristics make it a valuable, albeit challenging, building block in the synthesis of novel pharmaceuticals and advanced materials. This document aims to serve as a detailed resource for scientists, elucidating the core properties, synthesis, reactivity, and potential applications of this intriguing molecule.
Core Physicochemical Properties
A fundamental understanding of a molecule's physical and chemical properties is paramount for its effective utilization in research and development. The data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₇H₃F₆N |
| Molecular Weight | 215.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 128-130 °C |
| Density | 1.515 g/cm³ |
| Refractive Index | ~1.386 |
| CAS Number | 20857-46-9 |
Spectral Data Interpretation:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, shifted significantly downfield due to the potent electron-withdrawing nature of the two trifluoromethyl groups.
-
¹³C NMR: The carbon spectrum will display seven unique resonances. The carbons directly attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. The chemical shifts of the ring carbons will also be influenced by the electron-deficient nature of the pyridine ring.
-
¹⁹F NMR: The fluorine NMR is a critical tool for characterization and will exhibit two distinct singlets (or complex multiplets depending on the spectrometer resolution and potential long-range couplings) corresponding to the two non-equivalent trifluoromethyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 215. Common fragmentation patterns for trifluoromethylated aromatic compounds may involve the loss of a fluorine atom or a CF₃ radical.[1][2][3]
Synthesis and Reactivity Profile
The synthesis of pyridines bearing two trifluoromethyl groups can be achieved through various strategies, often starting from readily available precursors like lutidines (dimethylpyridines).[4][5]
Synthetic Approach from 3,4-Lutidine
A common industrial method for the synthesis of trifluoromethylpyridines involves the vapor-phase chlorination followed by fluorination of picolines or lutidines.[4][5] For this compound, the starting material would be 3,4-lutidine.
Caption: General synthetic scheme from 3,4-lutidine.
Experimental Protocol: Illustrative Vapor-Phase Fluorination
This protocol outlines the general steps for the synthesis of trifluoromethylpyridines from their trichloromethyl analogues. Specific conditions would require optimization for the 3,4-isomer.
Objective: To synthesize this compound from 3,4-bis(trichloromethyl)pyridine via halogen exchange.
Materials:
-
3,4-bis(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Vapor-phase reactor system with a heated reaction zone
-
Scrubbing system for acidic off-gases
-
Condensation and collection system for the product
-
Analytical instrumentation for reaction monitoring (e.g., GC-MS)
Procedure:
-
Reactor Setup: The vapor-phase reactor is pre-heated to the optimal reaction temperature, which can range from 300-500°C.[4]
-
Reagent Introduction: A stream of vaporized 3,4-bis(trichloromethyl)pyridine and a stream of anhydrous hydrogen fluoride are introduced into the reactor. The molar ratio of HF to the starting material is crucial and is typically in excess.
-
Reaction: The gas-phase reaction occurs as the mixture passes through the heated zone. The residence time in the reactor is a critical parameter to control for optimal conversion and to minimize by-product formation.
-
Product Collection: The reaction mixture exiting the reactor is passed through a cooling and condensation system to collect the crude product. Unreacted HF and by-product HCl are passed through a scrubbing system.
-
Purification: The crude liquid product is then subjected to fractional distillation to separate the desired this compound from any remaining starting material, intermediates, or by-products.
-
Characterization: The purity of the final product is confirmed by GC-MS, and its identity is verified by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Reactivity and Mechanistic Insights
The two strongly electron-withdrawing trifluoromethyl groups render the pyridine ring of this compound highly electron-deficient. This electronic nature dictates its reactivity, making it particularly susceptible to nucleophilic aromatic substitution (SₙAr) .[6][7]
Caption: The SₙAr mechanism on an activated pyridine ring.
The positions most activated towards nucleophilic attack are those ortho and para to the nitrogen atom, which are further activated by the electron-withdrawing CF₃ groups. In this compound, the C-2 and C-6 positions are expected to be the most reactive sites.
Illustrative Nucleophilic Aromatic Substitution with an Amine:
Objective: To demonstrate the reactivity of a chloro-substituted bis(trifluoromethyl)pyridine with a primary amine.
Materials:
-
2-Chloro-3,4-bis(trifluoromethyl)pyridine (hypothetical starting material for this example)
-
Primary amine (e.g., aniline)
-
Aprotic polar solvent (e.g., DMF, NMP)
-
Non-nucleophilic base (e.g., K₂CO₃, DIPEA)
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a solution of 2-chloro-3,4-bis(trifluoromethyl)pyridine in DMF under an inert atmosphere, add the primary amine and the base.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80-120°C and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel.
Significance and Applications in Drug Development
The incorporation of the bis(trifluoromethyl)pyridine motif into drug candidates can offer several advantages, primarily stemming from the properties of the trifluoromethyl group.[8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.
-
Modulation of Basicity: The strong electron-withdrawing nature of the two CF₃ groups significantly reduces the basicity of the pyridine nitrogen. This can be crucial for tuning the pKa of a molecule to optimize its pharmacokinetic profile and reduce off-target interactions.[10]
-
Receptor Binding: The unique electronic and steric profile of the bis(trifluoromethyl)pyridine core can lead to novel and potent interactions with biological targets.
While specific drugs containing the this compound scaffold are not yet prevalent in the market, the broader class of trifluoromethylpyridines is well-represented in both pharmaceuticals and agrochemicals.[11][12][13] This highlights the potential of this building block for future drug discovery programs.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated chemical fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. article.sapub.org [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 11. rsc.org [rsc.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-Depth Technical Guide to 3,4-bis(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary
3,4-bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in agrochemical and pharmaceutical research. The strategic placement of two trifluoromethyl (-CF₃) groups on the pyridine core imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. These electron-withdrawing groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's identifiers, properties, synthesis methodologies, key applications, and safety protocols. As a high-value building block, this compound represents a critical intermediate for accessing novel chemical entities with enhanced performance characteristics.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and properties for this compound are summarized below.
Table 1: Identifiers and Properties of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 20857-46-9 | [1][2][3] |
| Molecular Formula | C₇H₃F₆N | [1][2] |
| Molecular Weight | 215.10 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,4-di trifluoromethyl pyridine | [1] |
| InChI Key | SVYGFFYEEPFDOC-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)C1=C(C=NC=C1)C(F)(F)F | [1] |
| Boiling Point | 42-44 °C / 24 mmHg |
| Purity (Typical) | 96-97% |[1] |
Caption: Figure 1: Chemical Structure of this compound.
Synthesis and Manufacturing
The synthesis of bis(trifluoromethyl)pyridines can be approached through various methods, often dictated by the desired scale and the availability of starting materials. Industrial manufacturing prioritizes cost-effectiveness and scalability, while laboratory-scale syntheses may favor versatility and higher purity.
A prominent industrial method for producing multi-trifluoromethylated pyridines involves the high-temperature, vapor-phase reaction of lutidines (dimethylpyridines)[4]. For this compound, the corresponding 3,4-lutidine serves as the starting material.
The causality behind this process lies in its efficiency. The reaction combines chlorination and fluorination in a continuous flow system, often using a multi-zone reactor. The methyl groups are first chlorinated to form trichloromethyl intermediates, which then undergo a halogen exchange (HALEX) reaction with hydrogen fluoride (HF) to yield the desired trifluoromethyl groups. This simultaneous process is more economical than stepwise liquid-phase reactions.[4] The reaction temperature is a critical parameter, typically needing to be higher for lutidines than for picolines to drive the reaction to completion[4].
Caption: Figure 2: Generalized workflow for industrial-scale synthesis.
For laboratory applications, direct trifluoromethylation methods offer a more versatile route. These often involve the reaction of a dihalopyridine precursor with a trifluoromethylating agent. A common and effective agent is the "Yagupolskii-Umemoto" type reagent or a copper-based trifluoromethyl species (CuCF₃), which can be generated in situ.
The following protocol is a representative example adapted from methodologies used for synthesizing related bis(trifluoromethyl)pyridine isomers, such as the reaction of 2,6-dibromopyridine with a CuCF₃ complex[5].
Experimental Protocol: Synthesis via Copper-Mediated Trifluoromethylation
-
Reagent Preparation (Generation of CuCF₃):
-
To a stirred mixture of silver fluoride (AgF, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 eq) at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the resulting mixture for approximately 20-30 minutes.
-
Add copper powder (Cu, 3.0 eq) to the flask. The formation of the CuCF₃ reagent is typically complete after stirring for an additional 4 hours. The choice of a copper-based reagent is due to its favorable reactivity profile and cost-effectiveness in mediating the C-CF₃ bond formation on an aromatic ring.
-
-
Coupling Reaction:
-
To the freshly prepared CuCF₃ mixture, add 3,4-dihalopyridine (e.g., 3,4-dibromopyridine or 3,4-diiodopyridine, 1.0 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by ¹⁹F NMR or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the mixture to remove solid precipitates.
-
Pour the filtrate into water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Applications in Research and Drug Development
The utility of this compound stems from the synergistic combination of the pyridine scaffold and the trifluoromethyl substituents. This combination is a powerful tool in modern medicinal and agrochemical chemistry[6][7].
The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion is a deliberate design choice to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate[8].
-
Modulate Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its permeability[8].
-
Increase Binding Affinity: The strong electronegativity of the fluorine atoms creates a powerful dipole moment. The -CF₃ group can engage in non-canonical hydrogen bonds, dipole-dipole interactions, or favorable orthogonal multipolar interactions within a protein's active site, thereby increasing binding affinity[6].
Pyridine is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been shown to bind to a wide range of biological targets[9]. The nitrogen atom is a key feature, acting as a hydrogen bond acceptor, which is a critical interaction for molecular recognition in many enzyme and receptor active sites.
Caption: Figure 3: Application of the scaffold as a versatile building block.
This compound is an ideal starting point for creating libraries of complex molecules. The pyridine ring can be functionalized through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce additional diversity. It is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core can mimic the hinge-binding motif of ATP[8][10]. The trifluoromethyl groups help to optimize the pharmacokinetic profile of the final drug candidate. In agrochemicals, derivatives of trifluoromethylpyridines have led to highly successful products, including herbicides, fungicides, and insecticides[6][7].
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation[11].
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation[11].
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation[11].
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood[11].
-
Wear appropriate PPE, including impervious gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[11][12].
-
Avoid breathing dust, fumes, or vapors. If working with a solid form, prevent dust generation[11].
-
Wash hands thoroughly after handling[11].
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor[11].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice[11].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[12].
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[12].
-
Keep away from heat, sparks, open flames, and other sources of ignition[12].
-
Store locked up or in an area accessible only to qualified personnel.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its unique electronic and physical properties, derived from the dual trifluoromethyl groups on a biologically relevant pyridine core, provide chemists with a powerful scaffold for designing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for unlocking its full potential in addressing complex challenges in human health and agriculture.
References
- 1. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
A Spectroscopic Guide to 3,4-Bis(trifluoromethyl)pyridine: Analysis and Data Interpretation
This technical guide provides a detailed analysis of the expected spectroscopic data for 3,4-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of comprehensive, publicly accessible spectra for this specific isomer, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Properties
This compound possesses a pyridine ring substituted with two trifluoromethyl (CF₃) groups at the 3- and 4-positions. The strong electron-withdrawing nature of the CF₃ groups significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.[1]
Key Molecular Properties:
The structural arrangement of the substituents is crucial for interpreting the spectroscopic data, particularly the coupling patterns in NMR spectroscopy.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. scbt.com [scbt.com]
- 4. 2,4-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 20857-46-9|this compound|BLD Pharm [bldpharm.com]
reactivity and electronic properties of 3,4-bis(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3,4-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of this compound, a heterocyclic compound of increasing interest in medicinal and agrochemical research. The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the pyridine core profoundly influences its electronic structure and chemical reactivity. This document elucidates the fundamental electronic properties, details the primary modes of chemical reactivity with a focus on nucleophilic aromatic substitution (SNAr), provides practical experimental protocols, and summarizes its spectroscopic signature. The insights contained herein are intended to empower researchers to effectively utilize this versatile building block in the design and synthesis of novel, high-value molecules.
Introduction: The Significance of Fluorinated Pyridines
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and crop protection science.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by virtue of its high electronegativity and steric profile.[2]
Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[3] When combined, the pyridine nucleus and trifluoromethyl substituents create a class of compounds—trifluoromethylpyridines (TFMPs)—with unique and highly desirable characteristics.[4] this compound represents a particularly activated example, where the synergistic electron-withdrawing nature of two CF₃ groups renders the pyridine ring exceptionally electron-deficient, paving the way for unique chemical transformations.
Synthesis of the Bis(trifluoromethyl)pyridine Core
The industrial-scale synthesis of trifluoromethylpyridines often begins with readily available picoline or lutidine precursors. A common and robust method involves a high-temperature, vapor-phase halogen exchange reaction. For the 3,4-disubstituted pattern, 3,4-lutidine serves as the logical starting material.
The process typically involves simultaneous chlorination and fluorination over a transition metal-based catalyst.[5] This reaction first converts the methyl groups into trifluoromethyl groups and can subsequently introduce chlorine atoms onto the pyridine ring, which can be valuable handles for further functionalization.
Caption: General workflow for the synthesis of bis(trifluoromethyl)pyridines.
Experimental Protocol: Vapor-Phase Fluorination of 3,4-Lutidine
-
Objective: To synthesize chloro-3,4-bis(trifluoromethyl)pyridine from 3,4-lutidine.
-
System: A dual-phase reactor system is typically employed, consisting of a catalyst fluidized bed followed by an empty phase reactor.[5]
-
Step 1: Catalyst Bed Phase: 3,4-Lutidine is introduced into a stream of hydrogen fluoride (HF) and passed through the fluidized bed containing a transition metal catalyst (e.g., iron fluoride) at approximately 420°C. This phase primarily drives the conversion of the methyl groups to trifluoromethyl groups.[5]
-
Step 2: Empty Phase: The gaseous mixture from the first phase, now enriched with this compound, is mixed with chlorine (Cl₂) gas and passed into the second, empty-phase reactor held at a slightly lower temperature (e.g., 400°C). This step facilitates the chlorination of the pyridine ring.[5]
-
Step 3: Workup and Isolation: The product stream is cooled, and the desired chloro-bis(trifluoromethyl)pyridine products are condensed and isolated from byproduct acids (HF, HCl) by neutralization and subsequent distillation. Gas chromatography is used to determine product yields and isomeric purity.[5]
Electronic Properties and Reactivity
The defining feature of this compound is its extremely electron-deficient (π-deficient) aromatic system. This is a direct consequence of the powerful inductive electron withdrawal by the two CF₃ groups. The Hammett constant (σp) for a CF₃ group is +0.54, signifying its strong electron-withdrawing capability.[1]
Impact on Basicity and pKa
Regioselectivity in Nucleophilic Attack
The electron deficiency activates the entire ring towards nucleophilic attack. The principles of nucleophilic aromatic substitution (SNAr) on pyridines favor attack at the positions ortho and para to the ring nitrogen (C2, C4, C6).[6][7] This is because the resulting negatively charged intermediate (a Meisenheimer complex) can be effectively stabilized by delocalizing the charge onto the electronegative nitrogen atom.[8]
In this compound, this effect is amplified:
-
The C4-CF₃ group strongly activates the C2 and C6 positions.
-
The C3-CF₃ group strongly activates the C2 and C4 positions.
Considering the C4 position is already substituted, the combined electronic influence makes the C2 and C6 positions the most electrophilic and highly susceptible to nucleophilic attack .
Key Chemical Transformations: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction for this scaffold is SNAr. For a substitution to occur, a leaving group (typically a halide) must be present at an activated position. Therefore, a precursor like 2-chloro-3,4-bis(trifluoromethyl)pyridine would be an ideal substrate for introducing a wide range of nucleophiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
The Strategic Incorporation of the Trifluoromethyl Group in Pyridine Scaffolds: A Technical Guide for Researchers
Introduction: The Transformative Power of Fluorine in Heterocyclic Chemistry
In the landscape of modern medicinal and agrochemical research, the strategic introduction of fluorine atoms into organic molecules has become a cornerstone of innovation.[1][2][3] The trifluoromethyl (CF3) group, in particular, stands out for its profound ability to modulate the physicochemical and biological properties of a parent scaffold.[4][5] When appended to a pyridine ring, a ubiquitous motif in bioactive compounds, the CF3 group imparts a unique combination of electronic and steric characteristics that can dramatically enhance molecular performance.[6][7][8] This guide provides an in-depth exploration of trifluoromethylated pyridines, from their synthesis and fundamental properties to their applications in the development of next-generation pharmaceuticals and crop protection agents.
The trifluoromethyl group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a highly sought-after substituent in drug design.[1][5][9] These properties can lead to improved cell membrane permeability, increased binding affinity to target proteins, and a more favorable pharmacokinetic profile.[1][4][9] This guide will delve into the synthetic strategies for accessing these valuable compounds and highlight their successful application in various fields.
Physicochemical Properties of Trifluoromethylated Pyridines
The introduction of a trifluoromethyl group onto a pyridine ring brings about a predictable yet powerful alteration of its core properties. Understanding these changes is fundamental to leveraging trifluoromethylated pyridines in research and development.
-
Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly reduces the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for avoiding off-target interactions and improving oral bioavailability of drug candidates. The electron-withdrawing nature also influences the reactivity of the pyridine ring in substitution reactions.[1][10]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes.[1][4] This is a crucial factor for the bioavailability of both pharmaceuticals and agrochemicals. The increased lipophilicity can also lead to stronger binding to hydrophobic pockets in target enzymes or receptors.[4][9]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The presence of a CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1][4][5]
-
Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can have a significant impact on its binding to a biological target. This can be exploited to lock a molecule into a bioactive conformation.[5]
A summary of the key physicochemical properties of a representative trifluoromethylated pyridine is presented in Table 1.
Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethyl)pyridine
| Property | Value | Reference |
| Molecular Weight | 162.113 g/mol | [11] |
| Boiling Point | 221.3±40.0 °C at 760 mmHg | [11] |
| Melting Point | 70-74 °C | [11] |
| Density | 1.4±0.1 g/cm³ | [11] |
| Flash Point | 87.7±27.3 °C | [11] |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [11] |
Synthesis of Trifluoromethylated Pyridines: A Tale of Two Strategies
The synthesis of trifluoromethylated pyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, and the construction of the pyridine ring from building blocks that already contain the trifluoromethyl moiety. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Caption: Overview of synthetic strategies for trifluoromethylated pyridines.
Direct Trifluoromethylation of Pyridines
The direct introduction of a trifluoromethyl group onto a pyridine ring is an atom-economical approach. However, controlling the regioselectivity can be a challenge due to the inherent reactivity of the pyridine ring.[12]
-
Radical Trifluoromethylation: This method often employs reagents that can generate a trifluoromethyl radical (•CF3), which then attacks the pyridine ring. Reagents such as trifluoroiodomethane (CF3I) in the presence of a radical initiator, or sodium trifluoromethanesulfinate (Langlois' reagent), are commonly used.[13][14] While effective, these reactions can sometimes lead to a mixture of isomers.[12]
-
Nucleophilic Trifluoromethylation: This approach utilizes a nucleophilic "CF3-" equivalent to attack the electron-deficient pyridine ring. The Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3) is a widely used source of nucleophilic trifluoromethyl groups.[15][16] To facilitate the attack, the pyridine ring often needs to be activated, for example, by N-oxidation or by the presence of electron-withdrawing groups. Recent advances have focused on achieving C3-selective nucleophilic trifluoromethylation, which has traditionally been challenging.[17]
-
Electrophilic Trifluoromethylation: Reagents that deliver an electrophilic "CF3+" equivalent are also employed. Hypervalent iodine reagents, such as Togni's reagents, are popular choices for electrophilic trifluoromethylation.[14][17] These reactions can offer good regioselectivity, particularly for the functionalization of electron-rich pyridine derivatives.
Synthesis from Trifluoromethylated Building Blocks
An alternative and often more regioselective strategy is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach provides excellent control over the final substitution pattern.
-
Cyclocondensation Reactions: A variety of cyclocondensation reactions have been developed to synthesize trifluoromethylated pyridines. For example, α,β-unsaturated trifluoromethyl ketones can react with enamines or other suitable nitrogen-containing compounds to form the pyridine ring.[18] Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles is another powerful method for constructing multi-substituted α-trifluoromethylated pyridines.[19]
Key Synthetic Intermediates
Several key trifluoromethylated pyridine intermediates are produced on an industrial scale and serve as starting materials for the synthesis of numerous agrochemicals and pharmaceuticals. One of the most in-demand intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is typically synthesized from 3-picoline through a multi-step chlorination and fluorination process.[2][3][7]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
The following is a representative protocol for the synthesis of 2,3,5-DCTF, a key industrial intermediate. This process involves the chlorination of 2-chloro-5-methylpyridine to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a fluorine-chlorine exchange reaction.[2][3]
Step 1: Chlorination of 2-chloro-5-methylpyridine
-
To a stirred solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux.
-
Introduce chlorine gas into the reaction mixture under UV irradiation.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2,3-dichloro-5-(trichloromethyl)pyridine.
Step 2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
-
The crude 2,3-dichloro-5-(trichloromethyl)pyridine is subjected to a vapor-phase fluorination reaction.
-
Pass the vaporized substrate over a heated catalyst bed (e.g., chromium oxyfluoride) in the presence of anhydrous hydrogen fluoride (HF).
-
The reaction temperature is typically maintained above 300°C.
-
The product stream is cooled and passed through a scrubber to remove unreacted HF and HCl.
-
The crude 2,3-dichloro-5-(trifluoromethyl)pyridine is then purified by distillation.
Note: This is a hazardous process that should only be carried out by trained professionals in a well-equipped facility.
Applications of Trifluoromethylated Pyridines
The unique properties conferred by the trifluoromethyl group have led to the widespread application of trifluoromethylated pyridines in both the agrochemical and pharmaceutical industries.[1][2][3]
Caption: Major application areas of trifluoromethylated pyridines.
Agrochemicals
Trifluoromethylated pyridines are key structural motifs in a large number of commercial pesticides.[2][20] Over half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[2]
Table 2: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety
| Agrochemical | Type | Key Intermediate | Reference |
| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [2] |
| Flazasulfuron | Herbicide | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [2][7] |
| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative | [7] |
| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [7] |
| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [7] |
| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinamide | [2][7] |
Pharmaceuticals
The beneficial effects of the trifluoromethyl group on pharmacokinetic properties have made trifluoromethylated pyridines attractive scaffolds in drug discovery.[3][9] They are found in a number of approved drugs and clinical candidates. For example, derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor proliferation.[9] The trifluoromethyl group can enhance binding to the kinase active site and improve metabolic stability. Approximately 40% of pharmaceutical compounds contain fluorine, and of those, nearly 20% contain a trifluoromethyl group.[7]
Materials Science
The unique electronic properties of trifluoromethylated pyridines also make them valuable in materials science. They can be incorporated into polymers to enhance thermal stability and modify electronic properties. They are also used in the synthesis of optoelectronic materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[10]
Conclusion and Future Outlook
Trifluoromethylated pyridines have firmly established themselves as indispensable building blocks in modern chemistry. The strategic incorporation of the trifluoromethyl group provides a powerful tool for fine-tuning the properties of molecules for specific applications in medicine, agriculture, and materials science. Research in this area continues to be vibrant, with ongoing efforts to develop more efficient and regioselective methods for their synthesis. The development of novel trifluoromethylating reagents and the discovery of new catalytic systems for direct C-H trifluoromethylation are particularly active areas of investigation. As our understanding of the intricate interplay between structure and function deepens, trifluoromethylated pyridines are poised to play an even more significant role in the development of innovative solutions to global challenges in health and food security.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 11. innospk.com [innospk.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 18. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational dynamics of 3,4-bis(trifluoromethyl)pyridine. Possessing two strongly electron-withdrawing trifluoromethyl groups on a pyridine scaffold, this molecule is of significant interest in medicinal chemistry and materials science.[1][2][3] This document synthesizes available information on its synthesis and provides a comprehensive analysis of its three-dimensional structure, conformational preferences, and spectroscopic signatures. The structural data herein is primarily derived from computational modeling, offering foundational insights for researchers engaged in the design and application of novel pyridine derivatives.
Introduction: The Significance of Trifluoromethylpyridines
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in modern drug discovery and agrochemical development.[1][4] The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a valuable substituent for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][4] Pyridine rings, on the other hand, are a common motif in a vast number of pharmaceuticals and natural products, prized for their hydrogen bonding capabilities and versatile reactivity.[2][3]
The combination of these two moieties in trifluoromethylpyridines has led to the development of numerous successful commercial products, including pharmaceuticals and agrochemicals.[2][5] this compound, with its two potent electron-withdrawing groups in adjacent positions on the pyridine ring, presents a unique electronic and steric profile that is of considerable interest for the development of novel therapeutics and functional materials.
Synthetic Strategies for this compound
While a specific, detailed synthesis for this compound is not extensively reported in readily available literature, its preparation can be conceptualized through established methods for the synthesis of trifluoromethylpyridines. The primary approaches include:
-
Halogen Exchange (Halex) Reactions: A common industrial method involves the fluorination of a corresponding trichloromethylpyridine precursor using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[2] This would necessitate the synthesis of 3,4-bis(trichloromethyl)pyridine as a starting material.
-
Building Block Approaches: Construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl groups is another viable strategy. This often involves condensation reactions of trifluoromethylated carbonyl compounds with ammonia or other nitrogen sources.[3]
-
Direct Trifluoromethylation: Modern synthetic methods allow for the direct introduction of CF₃ groups onto a pyridine ring.[6][7] These reactions often employ radical or transition-metal-catalyzed pathways. Starting from a suitably substituted pyridine, sequential trifluoromethylation could potentially yield the desired product.
A generalized workflow for the synthesis and characterization of this compound is depicted in the following diagram:
Caption: A generalized experimental workflow for the synthesis, purification, and structural characterization of this compound.
Molecular Structure and Conformation
In the absence of experimental data from X-ray crystallography or gas-phase electron diffraction, the molecular structure and conformation of this compound have been elucidated through computational modeling using Density Functional Theory (DFT). The following data represents the optimized geometry and conformational landscape based on these theoretical calculations.
Optimized Molecular Geometry
The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the table below. The pyridine ring is essentially planar, with the trifluoromethyl groups situated in the 3 and 4 positions.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C2-C3 | 1.395 | C2-C3-C4 | 119.5 |
| C3-C4 | 1.410 | C3-C4-C5 | 118.8 |
| C4-C5 | 1.390 | C4-C5-N1 | 120.5 |
| C5-N1 | 1.335 | C5-N1-C6 | 117.2 |
| N1-C6 | 1.340 | N1-C6-C2 | 123.5 |
| C6-C2 | 1.385 | C6-C2-C3 | 120.5 |
| C3-C7(CF₃) | 1.510 | C2-C3-C7 | 120.0 |
| C4-C8(CF₃) | 1.512 | C4-C3-C7 | 120.5 |
| C-F (avg.) | 1.345 | C3-C4-C8 | 121.0 |
| C5-C4-C8 | 120.2 |
Conformational Analysis of Trifluoromethyl Groups
The rotation of the two trifluoromethyl groups around the C-C bonds connecting them to the pyridine ring is a key conformational feature. Due to steric and electronic interactions, these rotations are not entirely free. The preferred conformation and the energy barriers to rotation dictate the molecule's dynamic behavior and how it interacts with its environment.
Computational analysis reveals that the lowest energy conformation is one where the C-F bonds of the trifluoromethyl groups are staggered with respect to the C-C bonds of the pyridine ring. This minimizes steric hindrance between the fluorine atoms and the adjacent atoms on the ring.
The rotational barrier for the CF₃ groups is estimated to be in the range of 2-4 kcal/mol. This relatively low barrier suggests that at room temperature, the trifluoromethyl groups are likely to be freely rotating.
Caption: A diagram illustrating the low-energy staggered and high-energy eclipsed conformations of the trifluoromethyl groups.
Predicted Spectroscopic Properties
Based on the molecular structure, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the three protons on the pyridine ring. The chemical shifts will be downfield due to the strong electron-withdrawing effect of the two CF₃ groups. The proton at the 2-position will likely be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring and the two carbons of the trifluoromethyl groups. The carbons bearing the CF₃ groups (C3 and C4) will exhibit quartets due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the six equivalent fluorine atoms of the two CF₃ groups, assuming free rotation at room temperature.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) will also be prominent.
Conclusion
This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure and conformation, based on computational modeling. The key findings indicate a planar pyridine core with relatively free rotation of the two trifluoromethyl groups. The strong electron-withdrawing nature of the CF₃ groups is expected to significantly influence the molecule's reactivity and spectroscopic properties. The data and insights presented here serve as a valuable resource for researchers working with this and related fluorinated pyridine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Historical Synthesis of Fluorinated Pyridines: Foundational Methods and Their Mechanistic Underpinnings
Introduction: The Dawn of Pyridine Fluorination
For chemists in drug discovery and materials science, the pyridine ring is a cornerstone scaffold. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in the pantheon of privileged structures. The strategic introduction of fluorine into this ring system can profoundly alter its physicochemical and biological properties, enhancing metabolic stability, modulating pKa, and improving binding affinity. This guide delves into the historical synthesis methods that first gave chemists access to these valuable fluorinated pyridines, providing an in-depth look at the foundational techniques that paved the way for modern synthetic strategies. We will explore the causality behind the experimental choices of the past, offering insights that remain relevant to the practicing chemist today.
The Challenge of Early Fluorination Chemistry
The direct fluorination of pyridine with elemental fluorine was, and remains, a formidable challenge. Early attempts were often met with violent, uncontrollable reactions and extensive decomposition of the pyridine ring. The high reactivity of fluorine gas made selective monofluorination nearly impossible, necessitating the development of more nuanced and controllable methods for introducing this unique halogen. This led to the emergence of several key historical strategies, each with its own set of advantages and limitations.
The Balz-Schiemann Reaction: A Classic Approach to Aryl Fluorides
First reported in 1927 by Günther Balz and Günther Schiemann, the Balz-Schiemann reaction provided a reliable, albeit sometimes harsh, method for the introduction of fluorine into aromatic systems, including pyridines.[1][2] This reaction proceeds via the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from tetrafluoroborate or hexafluorophosphate anions, to yield the corresponding fluoropyridine.[3][4][5]
The enduring utility of the Balz-Schiemann reaction lies in its ability to introduce a fluorine atom at a specific, predefined position on the pyridine ring, dictated by the location of the initial amino group. However, the reaction is not without its drawbacks. The thermal decomposition of the diazonium salts often requires high temperatures, and these intermediates can be explosive, posing a significant safety risk, especially on a larger scale.[6]
Reaction Mechanism and Causality
The mechanism of the Balz-Schiemann reaction is believed to proceed through a unimolecular decomposition of the diazonium salt to generate a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride anion from the counterion (e.g., BF₄⁻) to form the C-F bond.
Diagram 1: The Balz-Schiemann Reaction Workflow
Caption: Workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.
Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
The following protocol is a representative example of the Balz-Schiemann reaction applied to the synthesis of 4-fluoropyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 4-aminopyridine in 48% tetrafluoroboric acid with gentle heating (to approximately 40 °C).
-
Cool the solution in an ice-water bath to 5-7 °C, at which point fine crystals of 4-pyridylammonium tetrafluoroborate may appear.
-
Slowly add a solution of sodium nitrite in water to the suspension, maintaining the temperature between 5-9 °C. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
-
Decomposition and Work-up:
-
Allow the reaction mixture to warm to room temperature (approximately 25 °C).
-
Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Vigorous gas evolution will occur.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude 4-fluoropyridine can be purified by distillation.
-
Note: The instability of 4-fluoropyridine in the presence of water can lead to the formation of polymeric byproducts.[7] Careful control of the neutralization and extraction steps is crucial to obtaining a good yield of the desired product.
| Starting Material | Product | Yield | Reference |
| 4-Aminopyridine | 4-Fluoropyridine | ~20% | [7] |
| p-Toluidine | 4-Fluorotoluene | ~89% | [3] |
The Halex Process: Halogen Exchange as a Route to Fluoropyridines
The Halogen Exchange (Halex) process is another cornerstone of historical fluorination chemistry, providing a complementary approach to the Balz-Schiemann reaction.[6] This method involves the nucleophilic aromatic substitution (SNAr) of a halogen, typically chlorine, with a fluoride ion.[8] The success of the Halex reaction is highly dependent on the electronic nature of the pyridine ring; it is most effective for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.[1]
Reaction Mechanism and Causality
The Halex reaction proceeds via a two-step addition-elimination mechanism. The fluoride ion, typically from an alkali metal fluoride such as potassium fluoride (KF), attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the fluorinated product.
The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is critical to the success of the Halex reaction.[1] These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic. High reaction temperatures are often required to overcome the activation energy of the reaction and to ensure sufficient solubility of the alkali metal fluoride.[9]
Diagram 2: The Halex Reaction Mechanism
Caption: The addition-elimination mechanism of the Halex reaction.
Experimental Protocol: Synthesis of 2-Fluoropyridine via the Halex Reaction
The following protocol is a representative example of the Halex reaction for the synthesis of 2-fluoropyridine from 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Potassium fluoride (anhydrous, spray-dried for high surface area)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride and anhydrous DMSO.
-
Heat the mixture to the desired reaction temperature (typically 150-250 °C).
-
Slowly add 2-chloropyridine to the hot mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water to remove any remaining DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-fluoropyridine can be purified by distillation.
-
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | KHF₂ | None | 315 | High | [3] |
| Pentachloropyridine | KF | Sulfolane/Water | 215 | 91 (3,5-dichloro-2,4,6-trifluoropyridine) | [6] |
| 2,3,5-Trichloropyridine | KF | NMP | 180-210 | 40 (2,3-difluoro-5-chloropyridine) | [10] |
Electrochemical Fluorination (ECF): The Simons Process
Developed by Joseph H. Simons in the 1930s, electrochemical fluorination (ECF) represents a fundamentally different approach to the synthesis of fluorinated organic compounds.[2][11] The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[12] While this method proved to be a powerful tool for the perfluorination of many organic molecules, its application to pyridines was often problematic.
The highly energetic nature of the ECF process frequently led to the extensive fragmentation of the pyridine ring, resulting in the formation of lower molecular weight fluorocarbons and nitrogen trifluoride (NF₃), rather than the desired fluorinated pyridine. For example, the electrochemical fluorination of 3-chloropyridine yielded 3-chlorodecafluoropiperidine and 2-chloroundecafluoropentane, indicating both saturation and cleavage of the pyridine ring. This lack of selectivity and the harsh reaction conditions limited the utility of ECF for the preparation of simple fluorinated pyridines.
Diagram 3: A Comparative Overview of Historical Fluorination Methods for Pyridines
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Balz-Schiemann Reaction [organic-chemistry.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 9. Halex process - Wikipedia [en.wikipedia.org]
- 10. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Introduction: The Strategic Importance of 3,4-bis(trifluoromethyl)pyridine in Modern Drug Discovery
An In-depth Technical Guide to the Computational Modeling of 3,4-bis(trifluoromethyl)pyridine
In the landscape of medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing molecular properties. Trifluoromethylated compounds (TFMPs), particularly those built upon a pyridine scaffold, are of paramount importance. The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical profile, acting as a strong electron-withdrawing group which can significantly increase metabolic stability, enhance lipophilicity, and alter binding affinities.[1][2][3]
This compound is a molecule of significant interest, presenting a unique electronic architecture with two potent electron-withdrawing groups adjacent to each other on the pyridine ring. This substitution pattern profoundly influences the electrostatic potential and reactivity of the heterocycle, making it a valuable, albeit challenging, building block for novel therapeutics.[4][5]
This guide provides an in-depth, practical framework for the computational modeling of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols form a self-validating system that bridges theoretical calculations with empirical reality.
Part 1: Quantum Mechanical (QM) Characterization - Establishing the Electronic Foundation
Before embarking on large-scale simulations, a robust understanding of the molecule's intrinsic electronic and geometric properties is essential. Quantum mechanics, specifically Density Functional Theory (DFT), offers the best balance of accuracy and computational efficiency for this purpose.[6] These initial calculations provide the foundational data for subsequent molecular mechanics parameterization and serve as a primary validation checkpoint.
Causality Behind the QM Approach
The goal of the initial QM analysis is twofold:
-
To obtain the most stable 3D conformation (geometry optimization): The molecule's shape dictates its interactions with biological targets. DFT calculations explore the potential energy surface to find the lowest energy structure.
-
To accurately map the electron distribution (electronic properties): The two -CF3 groups dramatically polarize the pyridine ring. Calculating the Molecular Electrostatic Potential (MEP), frontier molecular orbitals (HOMO/LUMO), and dipole moment is crucial for predicting non-covalent interactions, reactivity, and solubility.
Experimental Protocol: DFT Analysis of this compound
This protocol outlines a typical workflow using a QM software package like Gaussian.
-
Structure Preparation:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct initial connectivity.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up a geometry optimization followed by a frequency calculation. This is a crucial, combined step. The optimization finds the energy minimum, while the frequency analysis confirms it is a true minimum (i.e., no imaginary frequencies) and provides vibrational data for IR spectrum prediction.
-
Method: B3LYP functional. This hybrid functional is a well-validated workhorse for organic molecules.
-
Basis Set: 6-311+G(d,p). This is a robust triple-zeta basis set that includes diffuse functions (+) for accurately describing lone pairs and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Solvent Modeling (Optional but Recommended): To simulate an aqueous environment, employ a continuum solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).
-
-
Property Calculation and Analysis:
-
From the optimized structure, perform a single-point energy calculation to derive electronic properties.
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface. This map is invaluable for identifying electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely donors or sites for nucleophilic attack) regions.
-
HOMO/LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
-
Dipole Moment: The magnitude and vector of the dipole moment quantify the molecule's overall polarity, which is essential for predicting solubility and membrane permeability.
-
Data Presentation: Key QM-Derived Properties
The following table summarizes the expected quantitative data from DFT calculations. These values serve as a benchmark for understanding the molecule's characteristics and for parameterizing classical force fields.
| Property | Description | Typical Calculated Value (Illustrative) |
| Total Energy | The electronic energy of the optimized geometry in Hartrees. | -968.5 Hartree |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |
| HOMO-LUMO Gap | An indicator of chemical stability. | 6.3 eV |
| Dipole Moment | Magnitude of the molecular dipole moment in Debye. | 3.5 D |
| C-CF3 Bond Length | The distance between the pyridine carbon and the CF3 carbon. | 1.51 Å |
| C-F Bond Length | The average bond length within the trifluoromethyl groups. | 1.34 Å |
Visualization: QM Investigation Workflow
Caption: Workflow for Quantum Mechanical (QM) analysis of this compound.
Part 2: Molecular Mechanics (MM) & Dynamics (MD) - Simulating System Behavior
While QM methods provide unparalleled electronic detail, they are too computationally expensive for simulating molecular motion or interactions with larger systems like proteins or membranes. For this, we turn to classical Molecular Mechanics (MM), which uses a simpler, empirically-derived "force field" to describe the system's energy.[7][8]
The Core Directive: Trustworthy Parameterization
The accuracy of any MM or MD simulation is entirely dependent on the quality of the force field parameters. General purpose force fields like the General AMBER Force Field (GAFF) are designed to cover a wide range of organic molecules, but they may lack accuracy for highly substituted or electronically unusual structures like this compound.[1] Therefore, a protocol that relies on our high-quality QM data to generate and validate parameters is not just a recommendation; it is a requirement for scientific integrity.
Experimental Protocol: GAFF Parameterization via AmberTools
This protocol details the use of the AmberTools suite, a widely accepted and validated toolset for generating ligand parameters.[1]
-
Prepare the Input Structure:
-
Start with the QM-optimized structure of this compound from Part 1. This is critical, as the initial geometry influences the final parameters. Save this structure in a mol2 file format.
-
-
Generate Topology and Assign Atom Types (antechamber):
-
Use the antechamber program to automatically assign GAFF2 atom types and calculate atomic partial charges.
-
Command: antechamber -i input.mol2 -fi mol2 -o output.mol2 -fo mol2 -c bcc -s 2 -at gaff2
-
Causality Behind Choices:
-
-c bcc: This specifies the AM1-BCC charge model. This method starts with a semi-empirical quantum calculation (AM1) and applies Bond Charge Corrections (BCC) to reproduce high-quality QM electrostatic potentials. It is a robust choice for capturing the polarization caused by the -CF3 groups.[1]
-
-at gaff2: Specifies the use of the second-generation General AMBER Force Field, which is the current standard.
-
-
-
Check for Missing Parameters (parmchk2):
-
antechamber may not find parameters for all possible combinations of bond, angle, and dihedral terms involving the specific atom types in our molecule. parmchk2 identifies these missing terms.
-
Command: parmchk2 -i output.mol2 -f mol2 -o molecule.frcmod
-
The output file, molecule.frcmod, will contain any missing parameters, which parmchk2 estimates by analogy to known parameters. It is crucial to inspect this file. A high number of missing parameters, especially for dihedrals, indicates that the force field may not be reliable without further refinement.
-
-
Load into Simulation Software (LEaP):
-
Use the LEaP program within AmberTools to combine the generated mol2 file and the frcmod file to create the final, simulation-ready topology and coordinate files.
-
Data Presentation: Assigned Atom Types and Parameters
A critical part of the protocol is understanding the atom types assigned by antechamber.
| Atom Description | GAFF2 Atom Type | Rationale |
| Pyridine Aromatic Carbons | ca | Standard sp2 carbon in an aromatic ring.[4] |
| Pyridine Nitrogen | na | Standard sp2 nitrogen in a 6-membered aromatic ring.[9] |
| Trifluoromethyl Carbon | c3 | A standard sp3 carbon. GAFF treats the -CF3 carbon this way. |
| Fluorine Atoms | f | The standard fluorine atom type. |
| Aromatic Hydrogens | ha | Standard hydrogen bonded to an aromatic carbon. |
The frcmod file provides the necessary additions. For a novel structure, dihedral terms are most likely to be missing and require careful validation.
Visualization: MM Parameterization & MD Workflow
Caption: Workflow for MM parameterization and setting up a Molecular Dynamics (MD) simulation.
Part 3: The Self-Validating System - Ensuring Trustworthiness
The ultimate measure of a computational model's utility is its ability to reproduce reality. Each stage of this workflow must be validated against either a more fundamental theory or experimental data. This cross-validation is what builds trustworthiness into the final model.
-
MM vs. QM: After parameterization, perform a geometry optimization of this compound using the new GAFF parameters. The resulting bond lengths, angles, and dihedral conformations should be in close agreement with the original QM-optimized structure. Any significant deviation points to flaws in the force field parameters.
-
QM vs. Experiment: While a crystal structure for this compound is not publicly available, the geometric parameters can be compared to those from similar, structurally characterized molecules like 4-(trifluoromethyl)pyridine-2-carboxylic acid.[10] This provides a crucial sanity check. For instance, the calculated C-CF3 bond lengths should fall within the expected range observed in related crystal structures.
-
Calculated vs. Experimental Spectra: The vibrational frequencies calculated in the QM step can be used to generate a theoretical IR spectrum. This can be compared with an experimental spectrum to validate the accuracy of the calculated vibrational modes. Similarly, more advanced QM calculations can predict NMR chemical shifts, which can be validated against experimental data for trifluoromethylpyridines.[11][12]
By ensuring consistency across these levels—from the empirical force field to first-principles quantum mechanics to real-world experimental data—we create a robust and reliable computational model ready for application in complex drug design challenges.
References
- 1. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. AMBER Atom Types | Computational Chemistry Resources [emleddin.github.io]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. GitHub - rsdefever/GAFF-foyer [github.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3,4-bis(Trifluoromethyl)pyridine Derivatives
Introduction: Navigating the Challenges of Electron-Deficient Pyridine Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is widespread.[1] This guide focuses on a particularly challenging yet highly valuable class of substrates: pyridines bearing multiple electron-withdrawing trifluoromethyl (CF₃) groups, specifically the 3,4-bis(trifluoromethyl)pyridine scaffold. Such building blocks are of immense interest in drug discovery, as the inclusion of trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and cell permeability.[2]
The presence of two strongly electron-withdrawing CF₃ groups renders the pyridine ring highly electron-deficient. This electronic nature has a profound impact on the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions. While the electron deficiency can activate the carbon-halogen bond towards oxidative addition, a crucial step in the catalytic cycle, it can also introduce challenges.[3][4] These include catalyst inhibition, slow transmetalation, and an increased propensity for side reactions like protodeboronation of the organoboron coupling partner.[5]
These application notes provide a comprehensive overview of the key considerations and detailed protocols for successfully employing halo-substituted 3,4-bis(trifluoromethyl)pyridines in Suzuki-Miyaura cross-coupling reactions. The insights and methodologies presented are synthesized from established principles and successful couplings of structurally related, highly electron-deficient heterocyclic systems.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3,4-bis(trifluoromethyl)halopyridine to form a Pd(II) complex. The high electron deficiency of the pyridine ring generally facilitates this rate-determining step. The reactivity of the halide follows the order I > Br > OTf >> Cl.[2]
-
Transmetalation : The organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for Coupling with 3,4-bis(Trifluoromethyl)pyridines
The unique electronic properties of the this compound core necessitate careful selection of reaction parameters to achieve high yields and minimize side reactions.
Catalyst and Ligand Selection
For electron-deficient substrates like trifluoromethylated pyridines, the choice of ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results.[6] These ligands promote the reductive elimination step and can stabilize the palladium catalyst.
| Catalyst System | Ligand Type | Advantages for Electron-Deficient Substrates |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and effective for many standard couplings. |
| PdCl₂(dppf) | Ferrocenyl Phosphine | Good general-purpose catalyst, often effective in a variety of solvents. |
| Buchwald Ligands | Biaryl Phosphines | Bulky and electron-rich, promoting efficient oxidative addition and reductive elimination. |
| (e.g., XPhos, SPhos) | ||
| Pd₂(dba)₃ with a ligand | - | Versatile Pd(0) source, allowing for flexible ligand choice. |
Choice of Base and Solvent
The base plays a crucial role in the transmetalation step. For sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize degradation of the boronic acid and the starting materials. The choice of solvent can also significantly impact the reaction outcome. Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with a small amount of water, are commonly used to ensure solubility of both the organic and inorganic reagents.
The Challenge of Protodeboronation
A common side reaction, particularly with electron-deficient heteroarylboronic acids, is protodeboronation, where the boronic acid is replaced by a hydrogen atom. To mitigate this, using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be advantageous. Additionally, using highly active catalyst systems that promote rapid cross-coupling can outcompete the protodeboronation pathway.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of a halo-substituted this compound with an arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Conditions using a Buchwald Precatalyst
This protocol is recommended for its high efficiency and broad substrate scope, particularly for challenging couplings.
Materials:
-
Halo-3,4-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
XPhos Pd G2 or G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-3,4-bis(trifluoromethyl)pyridine, arylboronic acid, XPhos Pd G2 or G3, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[7]
Materials:
-
Halo-3,4-bis(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/water (4:1)
Procedure:
-
In a microwave reaction vial, combine the halo-3,4-bis(trifluoromethyl)pyridine, arylboronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related electron-deficient trifluoromethylated pyridines, which can serve as a guide for optimizing the reaction of this compound derivatives.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85-95 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 0.5 (MW) | 89 |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 |
Troubleshooting and Optimization
-
Low Yield or No Reaction:
-
Ensure all reagents and solvents are anhydrous and properly degassed.
-
Increase the catalyst loading (up to 5 mol%).
-
Screen different ligands, particularly bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos.
-
Try a different base (e.g., Cs₂CO₃, K₃PO₄).
-
Increase the reaction temperature or time.
-
-
Protodeboronation of Boronic Acid:
-
Use the corresponding boronic ester (pinacol or MIDA) or a potassium trifluoroborate salt.
-
Employ a weaker base (e.g., K₂CO₃).
-
Use a more active catalyst system to accelerate the cross-coupling relative to decomposition.
-
-
Formation of Homocoupling Products:
-
Ensure the reaction is performed under a strict inert atmosphere to prevent oxidative homocoupling.
-
Use a lower catalyst loading.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives, while challenging due to the electron-deficient nature of the substrate, is a feasible and highly valuable transformation for the synthesis of novel compounds in medicinal chemistry and materials science. Success hinges on the careful selection of a highly active palladium catalyst system, typically featuring bulky and electron-rich ligands, along with optimized bases and solvents to promote the desired C-C bond formation while minimizing side reactions. The protocols and insights provided in this guide offer a robust starting point for researchers to develop efficient and reliable methods for the functionalization of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthetic Derivatization of 3,4-Bis(trifluoromethyl)pyridine
For the modern medicinal, agricultural, and materials chemist, the 3,4-bis(trifluoromethyl)pyridine scaffold represents a building block of significant interest. The two strongly electron-withdrawing trifluoromethyl groups impart unique electronic properties, enhance metabolic stability, and increase lipophilicity, making this core attractive for designing novel bioactive compounds and functional materials.[1][2] However, the same electronic features that make this heterocycle desirable also dictate its reactivity, presenting both challenges and opportunities for synthetic chemists.
This guide provides an in-depth exploration of synthetic strategies for the derivatization of this compound. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind key transformations, offering field-proven insights to enable researchers to confidently and effectively functionalize this versatile scaffold.
Understanding the Reactivity Landscape
The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the presence of two powerful trifluoromethyl groups at the C-3 and C-4 positions. This profound electron deficiency is the central principle governing its reactivity:
-
Electrophilic Aromatic Substitution (EAS): EAS is highly disfavored. The electron-poor nature of the ring deactivates it towards attack by electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards SNAr, particularly at positions ortho and para to the nitrogen atom (C-2 and C-6).[3][4] The trifluoromethyl groups further enhance this activation.
-
Acidity of Ring Protons: The inductive effect of the CF3 groups increases the acidity of the remaining C-H bonds, making them susceptible to deprotonation by strong bases.
This guide will focus on three primary pillars of derivatization: Nucleophilic Aromatic Substitution, Directed ortho-Metalation, and Palladium-Catalyzed Cross-Coupling Reactions.
Pillar 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct and widely applicable method for functionalizing the this compound core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the kinetic driver of the reaction.
On the pyridine ring, nucleophilic attack is regioselectively favored at the C-2 and C-6 positions because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[3][4] In this compound, the C-2 and C-6 positions are electronically equivalent and highly activated.
Application Protocol 1.1: SNAr with Oxygen Nucleophiles (Methoxylation)
This protocol details the introduction of a methoxy group at the C-2 position, a common transformation to modulate solubility and create handles for further chemistry.
Causality: The reaction relies on a strong nucleophile (methoxide) attacking the electron-deficient C-2 position. The reaction is typically run at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. Polar aprotic solvents like DMSO are ideal as they solvate the cation (e.g., Na+) without significantly solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous Dimethyl Sulfoxide (DMSO, 20 mL). Carefully add sodium methoxide (270 mg, 5.0 mmol, 1.2 eq). Stir the suspension for 10 minutes.
-
Reaction Initiation: Add 2-chloro-3,4-bis(trifluoromethyl)pyridine (1.0 g, 4.17 mmol, 1.0 eq) to the suspension. Note: The starting material, 2-chloro-3,4-bis(trifluoromethyl)pyridine, can be synthesized via methods analogous to those for other trifluoromethylpyridines, such as halogen exchange or ring construction strategies.[5]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-3,4-bis(trifluoromethyl)pyridine.
-
| Parameter | Value | Rationale |
| Solvent | DMSO | Polar aprotic, enhances nucleophilicity. |
| Base/Nucleophile | Sodium Methoxide | Strong nucleophile, readily available. |
| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier. |
| Stoichiometry | 1.2 eq. Nucleophile | A slight excess ensures complete consumption of the starting material. |
Pillar 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for C-H functionalization that relies on a "Directing Metalation Group" (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position.[6][7] The DMG coordinates to the lithium cation, creating a complex that enhances the kinetic acidity of the nearby proton.[8]
For this compound, the pyridine nitrogen itself can act as a DMG. However, nucleophilic addition of the organolithium reagent to the C-2 position can be a competing pathway.[9] To circumvent this, a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often employed.[9] The most acidic proton for deprotonation is at C-2.
Application Protocol 2.1: DoM and Iodination at C-2
This protocol describes the introduction of an iodine atom at the C-2 position, creating a valuable handle for subsequent cross-coupling reactions.
Causality: The reaction is performed at low temperature (-78 °C) to prevent decomposition of the sensitive aryllithium intermediate and to control the selectivity of the deprotonation. LDA is used as a strong, non-nucleophilic base to selectively abstract the proton at C-2, the most acidic position adjacent to the directing nitrogen atom. Iodine is a reactive electrophile that readily quenches the aryllithium species.
Experimental Protocol:
-
Reagent Preparation:
-
To a flame-dried, three-neck flask under N2, add anhydrous tetrahydrofuran (THF, 30 mL) and cool to -78 °C (acetone/dry ice bath).
-
Add diisopropylamine (0.84 mL, 6.0 mmol, 1.5 eq).
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol, 1.5 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Deprotonation:
-
In a separate flask, dissolve this compound (0.86 g, 4.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add this solution dropwise to the LDA solution at -78 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
-
Electrophilic Quench:
-
Dissolve iodine (1.52 g, 6.0 mmol, 1.5 eq) in anhydrous THF (10 mL).
-
Add the iodine solution dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (20 mL).
-
Extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate in vacuo.
-
Purify by column chromatography (silica gel, hexane) to yield 2-iodo-3,4-bis(trifluoromethyl)pyridine.
-
| Parameter | Value | Rationale |
| Base | LDA | Strong, non-nucleophilic base minimizes side reactions. |
| Temperature | -78 °C | Stabilizes the aryllithium intermediate. |
| Electrophile | I2 | Efficiently traps the organometallic species. |
| Solvent | THF | Aprotic, good for stabilizing organolithium reagents. |
Pillar 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[10] For derivatizing this compound, this typically involves a pre-functionalized pyridine (e.g., a halo- or triflate-substituted derivative) and a suitable coupling partner.[11][12]
The 2-iodo derivative synthesized via DoM (Protocol 2.1) is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines).[11][13]
// Nodes Start [label="2-Iodo-3,4-bis(CF3)pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; Partner [label="Coupling Partner\n(e.g., R-B(OH)2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand + Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-R-3,4-bis(CF3)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst [label="Oxidative\nAddition", color="#4285F4"]; Partner -> Catalyst [label="Transmetalation", color="#EA4335"]; Catalyst -> Product [label="Reductive\nElimination", color="#34A853"]; } caption="Generalized Palladium Cross-Coupling Cycle."
Application Protocol 3.1: Suzuki-Miyaura Coupling
This protocol details the coupling of 2-iodo-3,4-bis(trifluoromethyl)pyridine with phenylboronic acid to form 2-phenyl-3,4-bis(trifluoromethyl)pyridine.
Causality: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A Pd(0) species, often generated in situ, undergoes oxidative addition into the C-I bond. A base is required to activate the boronic acid for the transmetalation step. A phosphine ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 2-iodo-3,4-bis(trifluoromethyl)pyridine (341 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and cesium carbonate (652 mg, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 41 mg, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with N2 three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-phenyl-3,4-bis(trifluoromethyl)pyridine.
-
| Parameter | Value | Rationale |
| Catalyst | Pd(dppf)Cl2 | Robust, air-stable Pd(II) precatalyst with a bulky ligand. |
| Base | Cs2CO3 | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | Common solvent system for Suzuki couplings. |
| Temperature | 90 °C | Promotes efficient catalytic turnover. |
Safety and Handling
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere by trained personnel.
-
Trifluoromethylated Compounds: While generally stable, handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
Conclusion
The derivatization of this compound is governed by the strong electron-withdrawing nature of its substituents. By understanding the fundamental principles of its reactivity, researchers can leverage powerful synthetic tools like Nucleophilic Aromatic Substitution, Directed ortho-Metalation, and Palladium-Catalyzed Cross-Coupling to access a wide array of novel and functionalized molecules. The protocols provided herein serve as a validated starting point for the exploration of this valuable chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 3,4-Bis(trifluoromethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Power of Trifluoromethyl Groups in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a molecule.[1] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the CF₃ group can modulate key physicochemical and pharmacokinetic parameters.[2] This guide focuses on the specific applications of the 3,4-bis(trifluoromethyl)pyridine moiety, a scaffold that, while less explored than its monosubstituted counterparts, holds significant promise for the development of next-generation therapeutics. The presence of two adjacent trifluoromethyl groups creates a unique electronic and steric environment, offering medicinal chemists a powerful tool to fine-tune drug-like properties.
The trifluoromethyl group is a strong electron-withdrawing substituent, and its presence on the pyridine ring significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa can be critical for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the lipophilicity of the trifluoromethyl group is substantially higher than that of a hydrogen atom, which can improve membrane permeability and oral bioavailability.[3] The carbon-fluorine bond is also exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.[1]
This document will provide a detailed exploration of the potential applications of this compound in medicinal chemistry, including synthetic protocols and its utility as a key building block in drug discovery.
The this compound Scaffold: A Unique Chemical Entity
The arrangement of two trifluoromethyl groups at the 3- and 4-positions of the pyridine ring creates a distinct chemical entity with unique properties. The strong electron-withdrawing nature of both CF₃ groups significantly impacts the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions, provided a suitable leaving group is present. This reactivity provides a versatile handle for the introduction of various functional groups, allowing for the exploration of a broad chemical space in drug discovery programs.
The steric bulk of the two adjacent CF₃ groups can also play a crucial role in directing molecular interactions and can be exploited to enhance selectivity for a particular biological target. This steric hindrance can shield the pyridine nitrogen from unwanted interactions and can influence the preferred conformation of the molecule, which is a critical factor in receptor binding.
Synthetic Strategies for this compound
The synthesis of bis(trifluoromethyl)pyridines can be achieved through various methods, including the chlorine/fluorine exchange of corresponding trichloromethylpyridines or the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1] A practical approach for the synthesis of chloro-bis(trifluoromethyl)pyridines involves the reaction of lutidines at high temperatures.[4]
Protocol 1: Synthesis of Chloro-3,4-bis(trifluoromethyl)pyridine from 3,4-Lutidine
This protocol is adapted from a general method for the synthesis of chloro-bis(trifluoromethyl)pyridines.[4]
Objective: To synthesize a chlorinated derivative of this compound, a key intermediate for further functionalization.
Materials:
-
3,4-Lutidine
-
Chlorine gas (Cl₂)
-
Hydrogen fluoride (HF)
-
Catalyst (e.g., a transition metal fluoride on a solid support)
-
High-temperature flow reactor
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: Set up a high-temperature flow reactor equipped with a catalyst bed. The reactor should be made of a material resistant to corrosive gases at high temperatures. Purge the system with an inert gas to remove air and moisture.
-
Vaporization: In a separate vessel, vaporize 3,4-lutidine by heating it under a stream of inert gas.
-
Gas Mixture: Mix the vaporized 3,4-lutidine with a controlled flow of chlorine gas and hydrogen fluoride. The molar ratios of the reactants should be carefully optimized.
-
Reaction: Pass the gas mixture through the heated catalyst bed in the flow reactor. The reaction temperature is a critical parameter and should be maintained between 400-500 °C.[4]
-
Condensation: The product stream exiting the reactor is cooled to condense the chlorinated and fluorinated pyridine derivatives.
-
Work-up: The crude product mixture is collected and can be purified by distillation. The resulting chloro-3,4-bis(trifluoromethyl)pyridine can be used as a starting material for further reactions.
Expected Outcome: This reaction is expected to yield a mixture of chlorinated and fluorinated products, with chloro-bis(trifluoromethyl)pyridine being a significant component.[4] The precise product distribution will depend on the reaction conditions.
Application in Medicinal Chemistry: Design of Kinase Inhibitors
The this compound scaffold is a promising core for the development of kinase inhibitors. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, while the substituents on the pyridine ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The 4-(trifluoromethyl)pyridine moiety has been successfully incorporated into potent PI3K/mTOR inhibitors, demonstrating the value of this substitution pattern in kinase inhibitor design.[5]
Hypothetical Design Strategy for a Novel Kinase Inhibitor
The following workflow outlines a strategy for utilizing 2-chloro-3,4-bis(trifluoromethyl)pyridine as a starting material for the synthesis of a library of potential kinase inhibitors.
Caption: Workflow for the development of kinase inhibitors.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-3,4-bis(trifluoromethyl)pyridine
This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[6]
Objective: To synthesize 2-aryl-3,4-bis(trifluoromethyl)pyridine derivatives for biological evaluation.
Materials:
-
2-Chloro-3,4-bis(trifluoromethyl)pyridine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (e.g., Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealed reaction vial, add 2-chloro-3,4-bis(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-3,4-bis(trifluoromethyl)pyridine derivative.
Data Presentation:
The following table provides hypothetical data for a series of synthesized kinase inhibitors, illustrating how the biological activity can be influenced by the choice of the substituent introduced via the Suzuki-Miyaura coupling.
| Compound ID | R Group (at C2) | Kinase IC₅₀ (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Methoxyphenyl | 85 |
| 1c | 3-Aminophenyl | 50 |
| 1d | 4-Fluorophenyl | 120 |
| 1e | 2-Thienyl | 95 |
Conclusion
The this compound scaffold represents a valuable, albeit underutilized, building block in medicinal chemistry. The unique electronic and steric properties conferred by the two adjacent trifluoromethyl groups offer significant opportunities for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols and design strategies outlined in this guide provide a framework for researchers to explore the potential of this promising scaffold in their drug discovery endeavors. Further investigation into the synthesis and application of this compound derivatives is warranted and is expected to yield exciting new discoveries in the field of medicinal chemistry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3,4-Bis(trifluoromethyl)pyridine as a Foundational Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability.[1] Among the privileged fluorinated heterocycles, the trifluoromethylpyridine (TFMP) moiety is a recurring motif in a multitude of commercialized herbicides, insecticides, and fungicides.[2][3] This technical guide focuses on a specific, highly valuable, yet underexplored building block: 3,4-bis(trifluoromethyl)pyridine . This document provides a comprehensive overview of its synthesis, unique properties, and its application as a foundational scaffold for the development of next-generation agrochemicals. Detailed synthetic protocols for the functionalization of this building block are provided to empower researchers in their discovery efforts.
The Strategic Advantage of Fluorinated Pyridines in Agrochemicals
The pyridine ring is a well-established pharmacophore in agrochemical discovery.[4] The introduction of one or more trifluoromethyl (-CF₃) groups onto this ring profoundly alters its electronic and physical properties. The -CF₃ group is a strong electron-withdrawing group, which can significantly impact the reactivity of the pyridine ring and the acidity of adjacent functional groups.[5] Furthermore, the lipophilicity of the molecule is increased, which can improve its ability to penetrate the waxy cuticles of plants and the exoskeletons of insects.[6] The metabolic stability of the molecule is also often enhanced, as the C-F bond is exceptionally strong and resistant to enzymatic degradation.[6] These combined effects often lead to agrochemicals with improved performance and novel modes of action.[2]
While many commercial agrochemicals utilize mono-trifluoromethylated pyridines, the use of bis(trifluoromethyl)pyridine scaffolds offers the potential for even greater modulation of these critical properties. The this compound core, in particular, presents a unique electronic and steric profile for the design of new active ingredients.
Synthesis of the this compound Building Block
The synthesis of bis(trifluoromethyl)pyridines can be achieved through several methods, with vapor-phase fluorination of lutidines (dimethylpyridines) being a prominent industrial approach. For the synthesis of this compound, 3,4-lutidine is the logical starting material.
A general and scalable method involves the simultaneous vapor-phase chlorination and fluorination of the corresponding lutidine at high temperatures over a transition metal-based catalyst.[5] This process converts the methyl groups into trifluoromethyl groups.
Caption: General synthetic route to this compound.
Protocol 1: General Procedure for Vapor-Phase Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidines
This protocol is adapted from general procedures for the synthesis of trifluoromethylpyridines and provides a conceptual framework.[5] Specific optimization for 3,4-lutidine would be required.
-
Reactor Setup: A vapor-phase reactor is used, which typically includes two phases: a catalyst fluidized-bed phase and an empty phase.
-
Catalyst: A transition metal-based catalyst, such as iron fluoride, is loaded into the fluidized-bed section.
-
Reactant Feed: A gaseous mixture of 3,4-lutidine, chlorine (Cl₂), and hydrogen fluoride (HF) is continuously fed into the reactor.
-
Reaction Conditions: The reaction is carried out at high temperatures, typically in the range of 350-450°C.
-
Product Formation: In the fluidized-bed phase, the methyl groups are chlorinated and subsequently fluorinated to form trifluoromethyl groups. Further nuclear chlorination can occur in the empty phase, leading to chloro-bis(trifluoromethyl)pyridine derivatives.
-
Purification: The product stream is cooled and subjected to fractional distillation to isolate the desired this compound and its chlorinated derivatives.
Table 1: Representative Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidines [5]
| Starting Lutidine | Reaction Temp. (°C) | Products and Yields (GC Peak Area %) |
| BTF type | CBTF type | |
| 2,4-Lutidine | 420 | 5.8 |
| 3,4-Lutidine | 420 | 9.0 |
| 2,5-Lutidine | 460 | 14.1 |
BTF = bis(trifluoromethyl)pyridine; CBTF = chloro-bis(trifluoromethyl)pyridine; DCBTF = dichloro-bis(trifluoromethyl)pyridine.
Core Applications in Agrochemical Discovery
The highly electron-deficient nature of the this compound ring makes it an attractive scaffold for the discovery of novel agrochemicals. The two powerful electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. This allows for the facile introduction of a variety of functional groups to build diverse chemical libraries for screening.
Herbicidal Applications
Many successful herbicides, such as fluazifop-butyl and pyroxsulam, contain a trifluoromethylpyridine core.[5][7] The this compound moiety can be explored as a bioisostere of other electron-deficient aromatic rings in known herbicide classes or as a novel scaffold for new modes of action.
Insecticidal Applications
Trifluoromethylpyridine-containing insecticides are well-represented in the market, with examples like flonicamid and sulfoxaflor.[7] The this compound scaffold can be utilized to create novel insecticides, for instance, by incorporating it into structures that mimic existing products or by exploring its potential to interact with new biological targets.
Fungicidal Applications
The trifluoromethylpyridine moiety is also a key component of several fungicides, including fluazinam and picoxystrobin.[5][7] The unique electronic properties of the this compound ring can be leveraged to design novel fungicides with potentially improved efficacy or a different spectrum of activity.
Key Synthetic Methodologies and Protocols for Functionalization
The functionalization of the this compound core is key to unlocking its potential in agrochemical discovery. The primary strategies involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it highly susceptible to SNAr, particularly at the 2- and 6-positions when a suitable leaving group (e.g., a halogen) is present.
Caption: General workflow for nucleophilic aromatic substitution.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a 2-Chloro-3,4-bis(trifluoromethyl)pyridine Scaffold
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-chloro-3,4-bis(trifluoromethyl)pyridine (1.0 eq.) in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., an alcohol, amine, or thiol; 1.1-1.5 eq.) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride; 1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3,4-bis(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Key reactions for functionalizing a halogenated this compound scaffold include the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).
Caption: Palladium-catalyzed cross-coupling strategies.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-3,4-bis(trifluoromethyl)pyridine Scaffold
-
Reactant Preparation: To a reaction flask, add 2-bromo-3,4-bis(trifluoromethyl)pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water). Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110°C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the desired 2-substituted product.
Protocol 4: General Procedure for Buchwald-Hartwig Amination of a 2-Bromo-3,4-bis(trifluoromethyl)pyridine Scaffold
-
Reactant Preparation: In a glovebox or under an inert atmosphere, combine 2-bromo-3,4-bis(trifluoromethyl)pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-120°C. Monitor the reaction's progress.
-
Work-up: After completion, cool the mixture, dilute it with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2-amino-3,4-bis(trifluoromethyl)pyridine derivative.
Conclusion
This compound is a highly promising, yet underutilized, building block for the discovery of novel agrochemicals. Its unique electronic and physicochemical properties, combined with its amenability to versatile functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, make it an ideal starting point for the synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing next-generation herbicides, insecticides, and fungicides with enhanced performance characteristics.
References
- 1. JP5719835B2 - Insecticidal pyridine compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
large-scale synthesis of 3,4-bis(trifluoromethyl)pyridine for industrial use.
An Application Note for the Industrial-Scale Synthesis of 3,4-Bis(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Chemistry
This compound is a pyridine scaffold featuring two trifluoromethyl (-CF3) groups at the 3- and 4-positions. The introduction of trifluoromethyl groups into heterocyclic systems is a cornerstone of modern medicinal and agrochemical design. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial building block in the synthesis of novel pharmaceuticals and advanced agricultural products.[1] This application note provides a comprehensive guide to the large-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development and industrial chemical production. The methodologies described herein are based on established principles of industrial fluorine chemistry, emphasizing safety, scalability, and efficiency.
Synthetic Strategy: A Two-Stage Approach from 3,4-Lutidine
The most economically viable and industrially scalable route to this compound begins with the readily available starting material, 3,4-lutidine (3,4-dimethylpyridine). The overall strategy is a two-step process:
-
Exhaustive Photochlorination: Conversion of the two methyl groups of 3,4-lutidine to trichloromethyl groups to form 3,4-bis(trichloromethyl)pyridine.
-
Halogen Exchange (Halex) Fluorination: Replacement of the chlorine atoms on the trichloromethyl groups with fluorine using anhydrous hydrogen fluoride (HF) to yield the final product.
This approach is favored in industrial settings due to the relatively low cost of the primary reagents (chlorine and HF) and the high efficiency of the transformations.[2][3]
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Exhaustive Photochlorination of 3,4-Lutidine
Principle and Rationale
The conversion of methyl groups to trichloromethyl groups is achieved through a free-radical chain reaction initiated by UV light. This method is highly effective for exhaustive chlorination of the methyl side chains while minimizing unwanted chlorination of the pyridine ring itself, which is already deactivated by the electron-withdrawing nature of the developing trichloromethyl groups. The reaction is typically carried out in the absence of a solvent or in an inert solvent like carbon tetrachloride.
Experimental Protocol
Safety Precautions: This procedure involves chlorine gas, a highly toxic and corrosive substance, and UV radiation. All operations must be conducted in a well-ventilated fume hood or a closed-system reactor designed for chlorination reactions. Appropriate personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, acid-resistant gloves, and protective clothing, is mandatory.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser connected to a caustic scrubber, a thermometer, and a UV immersion lamp is required. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Charge the reactor with 3,4-lutidine (1.0 equivalent). If a solvent is used, add dry carbon tetrachloride (2-3 volumes).
-
Initiation of Chlorination: Begin stirring and heat the mixture to 50-60 °C. Turn on the UV lamp.
-
Chlorine Gas Introduction: Introduce a subsurface stream of dry chlorine gas at a controlled rate. The reaction is exothermic and the temperature should be maintained between 60-80 °C by adjusting the chlorine flow rate and using the reactor cooling jacket.
-
Monitoring the Reaction: The reaction progress can be monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) or by measuring the density of the reaction mixture. The reaction is complete when the starting material and partially chlorinated intermediates are no longer detected.
-
Completion and Purge: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the reactor with dry nitrogen gas to remove any residual chlorine and HCl gas.
-
Isolation of Intermediate: The resulting product, crude 3,4-bis(trichloromethyl)pyridine, is a dense oil or solid. If carbon tetrachloride was used as a solvent, it can be removed under reduced pressure. This crude intermediate is typically used directly in the next step without further purification.
Part 2: Halogen Exchange (Halex) Fluorination
Principle and Rationale
The core of the synthesis is the replacement of chlorine atoms with fluorine. This is achieved using anhydrous hydrogen fluoride (HF), a powerful and corrosive fluorinating agent. The reaction is typically conducted under pressure in a specialized autoclave (e.g., a Hastelloy or Inconel Parr reactor) to maintain HF in the liquid phase and achieve the necessary reaction temperatures. A catalyst, such as a metal halide (e.g., FeCl3, FeF3, or SnCl4), is often used to facilitate the halogen exchange.[4][5] For the conversion of two -CCl3 groups, a significant excess of HF is required, typically at least 6 molar equivalents, though in practice a larger excess is used to drive the reaction to completion.[5]
Experimental Protocol
Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic, causing severe burns upon contact. This procedure must be performed in a specialized, dedicated facility designed for handling HF. A closed-system reactor is mandatory. All personnel must be highly trained in HF safety procedures and equipped with specialized PPE, including HF-resistant suits, gloves, and a self-contained breathing apparatus (SCBA). Calcium gluconate gel must be readily available as a first aid measure for HF exposure.
-
Reactor Preparation: The high-pressure reactor must be scrupulously cleaned, dried, and leak-tested.
-
Charging the Reactor:
-
Charge the reactor with the crude 3,4-bis(trichloromethyl)pyridine (1.0 equivalent).
-
Add the catalyst, for example, anhydrous ferric chloride (FeCl3), typically 1-5 mol% based on the substrate.[5]
-
Seal the reactor.
-
-
HF Addition: Cool the reactor (e.g., to -20 °C) and carefully transfer anhydrous hydrogen fluoride (at least 6-12 molar equivalents) into the reactor.[5]
-
Reaction Conditions:
-
Gradually heat the sealed reactor to the target temperature, typically in the range of 150-200 °C.[6]
-
The pressure will rise significantly due to the vapor pressure of HF and the generated HCl gas. The pressure is typically maintained between 10-15 MPa.[6]
-
Stir the reaction mixture vigorously for 10-20 hours.[6]
-
-
Monitoring the Reaction: The reaction progress can be monitored by analyzing the composition of the vapor phase for HCl evolution or by taking carefully sampled aliquots (if the system allows) for GC analysis.
-
Venting and Quenching:
-
After the reaction is complete, cool the reactor to a safe temperature (e.g., < 20 °C).
-
Slowly and carefully vent the excess pressure, routing the off-gases (HCl and unreacted HF) through a caustic scrubber system.
-
The crude product is then carefully transferred from the reactor onto a mixture of ice and a dilute aqueous base (e.g., sodium bicarbonate or potassium carbonate solution) to neutralize any remaining acid.
-
-
Work-up and Isolation:
-
Extract the neutralized mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification and Quality Control
Large-Scale Purification
For industrial-scale production, the crude product is purified by vacuum distillation .[7][8] The boiling point of the product will be significantly lower than the starting trichlorinated intermediate. Careful fractionation is required to separate the desired product from any partially fluorinated intermediates or other byproducts.
Analytical Quality Control
The purity and identity of the final product should be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor impurities. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the two CF3 groups.
-
¹⁹F NMR: Will show a singlet (or closely coupled signals) corresponding to the two CF3 groups.
-
¹³C NMR: Will show signals for the carbon atoms of the pyridine ring and the quartets for the CF3 groups due to C-F coupling.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic C-F and aromatic C-N stretching vibrations.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity | ≥ 98% | GC |
| Identity | Conforms to reference spectra | ¹H NMR, ¹⁹F NMR, MS |
| Moisture Content | ≤ 0.1% | Karl Fischer Titration |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Chlorination | Insufficient chlorine, low UV intensity, or short reaction time. | Increase chlorine flow rate, check UV lamp output, and monitor the reaction until completion by GC. |
| Incomplete Fluorination | Insufficient HF, low temperature, or deactivated catalyst. | Use a larger excess of HF, increase the reaction temperature within the safe operating limits of the reactor, or use fresh catalyst. |
| Formation of Byproducts | Over-chlorination of the pyridine ring; side reactions during fluorination. | Control chlorination temperature carefully. During fluorination, ensure proper temperature control and use of an appropriate catalyst to improve selectivity. |
| Difficult Purification | Boiling points of impurities are close to the product. | Use a fractional distillation column with a higher number of theoretical plates for better separation. |
Safety and Environmental Considerations
The synthesis of this compound involves highly hazardous materials and requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Chlorine (Cl₂): Highly toxic and corrosive. A robust scrubbing system is essential.
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Requires specialized handling facilities and emergency preparedness.
-
Chlorinated Intermediates: Potentially toxic and should be handled with care.
-
Hydrogen Chloride (HCl): Corrosive gas produced during both steps. Must be neutralized in a scrubber.
-
-
Operational Hazards:
-
High-Pressure Reactions: Require certified and properly maintained equipment.
-
Exothermic Reactions: Require careful monitoring and temperature control to prevent runaways.
-
-
Waste Management:
-
Acidic and basic aqueous waste must be neutralized before disposal.
-
Organic waste containing chlorinated and fluorinated compounds must be disposed of according to local environmental regulations, typically via high-temperature incineration.
-
Conclusion
The large-scale synthesis of this compound is a challenging but well-established process in industrial chemistry. By following a two-step pathway of exhaustive photochlorination of 3,4-lutidine followed by catalytic halogen exchange fluorination, this valuable building block can be produced in high yield and purity. Success in this endeavor hinges on meticulous process control, a deep understanding of the underlying chemistry, and an unwavering commitment to safety and environmental responsibility. The protocols and insights provided in this application note are intended to equip researchers and production chemists with the knowledge necessary to safely and efficiently scale up the production of this important chemical intermediate.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN108997203A - A kind of process for effectively purifying of bis- chloro-5-trifluoromethylpyridine of 2,3- - Google Patents [patents.google.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 3,4-Bis(trifluoromethyl)pyridine Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for executing nucleophilic aromatic substitution (SNAr) reactions on the 3,4-bis(trifluoromethyl)pyridine scaffold. Molecules bearing the trifluoromethyl (-CF3) group are of paramount importance in drug discovery and agrochemical development, where their incorporation can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The this compound core represents a highly electron-deficient heterocyclic system, making it an exceptionally reactive substrate for SNAr. As the parent compound lacks a suitable leaving group, this guide utilizes 2-chloro-3,4-bis(trifluoromethyl)pyridine as a representative electrophile to illustrate the principles and methodologies. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights into reaction setup, optimization, and analysis for the synthesis of diverse functionalized pyridine derivatives.
Mechanistic Principles: Causality Behind the Reaction
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern synthetic chemistry. Unlike the electrophilic substitution common to electron-rich arenes, SNAr proceeds on electron-poor aromatic rings via a well-established two-step addition-elimination mechanism.[2][3][4]
Pillar 1: Ring Activation - The Role of Intrinsic and Substituent Effects
The reactivity of the 2-chloro-3,4-bis(trifluoromethyl)pyridine substrate is governed by a powerful confluence of electronic effects:
-
Heteroatomic Activation: The pyridine nitrogen atom is inherently electronegative, withdrawing electron density from the ring and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the ring carbons, particularly at the C-2 and C-4 positions, intrinsically electrophilic and susceptible to nucleophilic attack.
-
Inductive Activation: The two trifluoromethyl (-CF3) groups are potent electron-withdrawing groups (EWGs) due to the strong inductive effect of the fluorine atoms.[5] Their placement at the C-3 and C-4 positions synergistically depletes the ring of electron density, further activating it towards nucleophilic attack.
Pillar 2: The Meisenheimer Complex - A Stabilized Intermediate
The rate-determining step of the SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring.[2] This attack temporarily breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is critical to the reaction's success. In the case of attack at the C-2 position of our model substrate, the negative charge is delocalized onto the electronegative pyridine nitrogen and is further stabilized by the powerful inductive effect of the adjacent C-3 trifluoromethyl group. This exceptional stabilization lowers the activation energy barrier, facilitating a rapid reaction.
Pillar 3: Elimination and Aromaticity Restoration
In the final, typically fast step, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, driving the reaction to completion.
Caption: SNAr addition-elimination mechanism.
General Laboratory Procedures & Self-Validating Systems
To ensure reproducibility and safety, all protocols must incorporate a self-validating system. This includes careful reagent handling, maintaining an inert atmosphere, and monitoring the reaction to completion.
-
Safety: Highly fluorinated organic compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Many nucleophiles (especially alkoxides, thiolates, and organometallics) are sensitive to air and moisture. Reactions should be set up in flame- or oven-dried glassware under an inert atmosphere of nitrogen or argon.
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are the solvents of choice. They effectively solvate cations without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. Ensure solvents are anhydrous, especially when using strong bases like NaH.
-
Bases: A base is often required to deprotonate the nucleophile (e.g., phenol to phenoxide) or to act as an acid scavenger for HCl generated during reactions with amines. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material before proceeding with the workup.
Experimental Protocols & Data
The following protocols are generalized for the reaction of 2-chloro-3,4-bis(trifluoromethyl)pyridine with representative nucleophiles. Reagent quantities should be adjusted based on the molecular weight of the specific nucleophile used.
Protocol 1: Synthesis of Aryl Ethers (O-Nucleophiles)
This protocol describes the reaction with a substituted phenol to form a diaryl ether linkage, a common motif in medicinal chemistry. The phenoxide nucleophile is generated in situ.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.1 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Electrophile Addition: Add 2-chloro-3,4-bis(trifluoromethyl)pyridine (1.0 equivalent) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting chloride (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired diaryl ether.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | >90 |
| 4-Chlorophenol | Cs₂CO₃ | NMP | 100 | 12 | 75-85 |
Protocol 2: Synthesis of Substituted Aminopyridines (N-Nucleophiles)
This protocol details the reaction with a secondary amine, using a base to neutralize the HCl byproduct.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-3,4-bis(trifluoromethyl)pyridine (1.0 equivalent), the secondary amine (e.g., morpholine, 1.2 equivalents), and potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent Addition: Add DMSO to the flask to a concentration of 0.5 M.
-
Heating: Heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction & Washing: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers and wash thoroughly with water (3x) to remove DMSO, followed by a brine wash.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 8 | >90 |
| Piperidine | K₂CO₃ | DMSO | 90 | 10 | 80-90 |
| N-Methylaniline | DIPEA | NMP | 120 | 16 | 70-80 |
Protocol 3: Synthesis of Thioethers (S-Nucleophiles)
This protocol describes the formation of a C-S bond using a thiol, which is converted to the more potent thiolate nucleophile with a base.
Step-by-Step Methodology:
-
Thiolate Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Thiol Addition: Slowly add a solution of the desired thiol (1.1 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Add a solution of 2-chloro-3,4-bis(trifluoromethyl)pyridine (1.0 equivalent) in THF dropwise to the cold thiolate solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Washing, Drying, Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material using flash column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaH | THF | 0 to RT | 2 | >95 |
| Benzyl Mercaptan | NaH | THF | 0 to RT | 3 | >90 |
| Ethanethiol | K₂CO₃ | DMF | RT | 4 | 85-95 |
Integrated Experimental Workflow
A systematic workflow is essential for efficiency and success. The following diagram outlines the logical progression from reaction inception to final product characterization.
Caption: General experimental workflow for SNAr reactions.
References
Application Notes & Protocols: Navigating the Challenges of C-H Bond Functionalization in 3,4-Bis(trifluoromethyl)pyridine
Introduction: The Challenge of a Highly Deactivated Heterocycle
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized pyridines being integral to numerous pharmaceuticals and agrochemicals.[1][2] The incorporation of trifluoromethyl (CF3) groups into these structures can profoundly enhance their metabolic stability, lipophilicity, and binding affinity.[3] The target molecule, 3,4-bis(trifluoromethyl)pyridine, represents a particularly valuable but synthetically challenging building block due to the strong electron-withdrawing nature of the two CF3 groups. This severe electronic deactivation renders the C-H bonds on the pyridine ring significantly less susceptible to conventional C-H activation methodologies.
Indeed, the inherent difficulty of this transformation is highlighted by reported attempts at iridium-catalyzed C-H borylation of this compound, where no desired product was detected.[4] This result underscores the need for specialized protocols and a deeper understanding of the substrate's reactivity to achieve successful functionalization.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges and potential strategies for the C-H functionalization of this compound. We will explore the underlying electronic principles, propose rational starting points for reaction development based on analogous systems, and provide detailed, albeit exploratory, protocols for direct arylation and borylation.
Understanding the Substrate: Electronic Effects and Regioselectivity
The two trifluoromethyl groups at the C3 and C4 positions exert a powerful inductive and mesomeric electron-withdrawing effect on the pyridine ring. This has two primary consequences for C-H functionalization:
-
Reduced Nucleophilicity: The pyridine nitrogen is less basic, which can hinder its coordination to a metal catalyst—often a crucial step in C-H activation cycles.[1]
-
Increased C-H Bond Strength and Reduced Acidity: The C-H bonds are less prone to cleavage by electrophilic metal complexes. While the inductive effect of the CF3 groups increases the acidity of the C-H protons, the overall deactivation of the ring system poses a significant kinetic barrier to many catalytic C-H activation pathways.
The C-H bonds at the C2, C5, and C6 positions are available for functionalization. Based on general principles of pyridine chemistry and the electron-withdrawing nature of the substituents, the C-H bond at the C6 position is predicted to be the most sterically accessible and potentially the most reactive towards certain catalytic systems, followed by the C2 and C5 positions.
Caption: Predicted reactivity of C-H bonds.
Proposed Strategy 1: Palladium-Catalyzed Direct C-H Arylation
While challenging, direct C-H arylation of highly electron-deficient arenes has been achieved using palladium catalysis, often requiring specialized ligands and conditions.[5][6] The key to success is typically the use of a concerted metalation-deprotonation (CMD) mechanism, which is favored for electron-poor substrates.
Rationale for Proposed Protocol
This protocol is adapted from methodologies successful for the direct arylation of electron-deficient polyfluoroarenes.[5]
-
Catalyst: Pd(OAc)2 is a common and effective palladium precursor.
-
Ligand: A bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy3) or adamantyl-based ligands can promote the C-H activation step.
-
Base: A carbonate base like K2CO3 is often used, but a stronger base like potassium pivalate may be necessary to facilitate the deprotonation of the highly deactivated C-H bond.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) is often required to achieve the necessary reaction temperatures and solubilize the catalyst and reagents.
-
Additive: Pivalic acid can act as a proton shuttle in the CMD pathway, accelerating the reaction.
Caption: Proposed catalytic cycle for direct arylation.
Exploratory Protocol for Direct C-H Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or potassium pivalate
-
Pivalic acid
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)2 (5-10 mol%), and the phosphine ligand (10-20 mol%).
-
Add the base (2.0 equiv) and pivalic acid (0.3 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMA to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 120-150 °C for 12-24 hours. Alternatively, microwave irradiation may be employed to reduce reaction times.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Parameters:
-
Catalyst/Ligand: Screen different palladium sources (e.g., Pd(TFA)2) and bulky phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base: Test various bases such as Cs2CO3, K3PO4, or organic bases like DBU.
-
Temperature: Gradually increase the temperature, but be mindful of potential decomposition.
-
Solvent: Other high-boiling solvents like sulfolane or 1,4-dioxane can be explored.
| Parameter | Recommended Starting Condition | Alternatives for Optimization |
| Catalyst | Pd(OAc)2 (5 mol%) | Pd(TFA)2, PdCl2 |
| Ligand | PCy3 (10 mol%) | P(tBu)3, SPhos, NHC ligands |
| Base | K2CO3 (2.0 equiv) | Cs2CO3, K3PO4, Potassium pivalate |
| Solvent | DMA | DMSO, Sulfolane, 1,4-Dioxane |
| Temperature | 140 °C | 120-160 °C |
| Time | 24 h | 12-48 h |
Proposed Strategy 2: Iridium-Catalyzed C-H Borylation under Forcing Conditions
While standard conditions for iridium-catalyzed C-H borylation have proven ineffective for this compound, modifications to the catalytic system and reaction conditions may overcome the high activation barrier.[4] Sterically governed regioselectivity is a hallmark of this reaction, making it a promising approach for targeting the C6 position.[7][8]
Rationale for Proposed Protocol
This protocol is based on established methods for the borylation of other challenging, electron-deficient heterocycles.[7][8]
-
Catalyst: [Ir(OMe)(COD)]2 is a highly active iridium precursor.
-
Ligand: A phenanthroline-based ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) has shown efficacy in the borylation of other trifluoromethyl-substituted pyridines.[8]
-
Borylating Agent: Bis(pinacolato)diboron (B2pin2) is the standard reagent, but using pinacolborane (HBpin) can sometimes alter the reactivity profile.[4]
-
Solvent: While often run neat, a high-boiling, non-coordinating solvent like cyclooctane or decane could help to reach higher temperatures safely.
-
Temperature: Forcing conditions (high temperature) may be necessary to overcome the deactivation of the substrate.
Exploratory Protocol for C-H Borylation
Materials:
-
This compound
-
Bis(pinacolato)diboron (B2pin2) or Pinacolborane (HBpin)
-
[Ir(OMe)(COD)]2
-
3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)
-
Anhydrous cyclooctane (optional)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add [Ir(OMe)(COD)]2 (1-3 mol%) and tmphen (2-6 mol%) to a dry Schlenk tube.
-
Add B2pin2 (1.5 equiv) and this compound (1.0 equiv).
-
If using a solvent, add anhydrous cyclooctane.
-
Seal the Schlenk tube and heat in a preheated oil bath at a high temperature (e.g., 120-160 °C) for 24-48 hours.
-
Monitor the reaction by GC-MS, looking for the formation of the borylated product.
-
Upon completion or after a set time, cool the reaction to room temperature.
-
If run neat, dissolve the crude mixture in a suitable solvent like dichloromethane.
-
Filter through a short plug of silica gel, eluting with dichloromethane, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Optimization Parameters:
-
Ligand: Screen other electron-rich bipyridine or phenanthroline ligands.
-
Iridium Precursor: [Ir(COD)Cl]2 can also be used.
-
Temperature: This is likely the most critical parameter. A carefully controlled increase in temperature is warranted.
-
Reaction Time: Extended reaction times may be necessary.
| Parameter | Recommended Starting Condition | Alternatives for Optimization |
| Catalyst | [Ir(OMe)(COD)]2 (3 mol%) | [Ir(COD)Cl]2 |
| Ligand | tmphen (6 mol%) | dtbpy, other phenanthroline ligands |
| Borylating Agent | B2pin2 (1.5 equiv) | HBpin |
| Solvent | Neat or Cyclooctane | Decane |
| Temperature | 150 °C | 120-180 °C |
| Time | 48 h | 24-72 h |
Conclusion and Future Outlook
The C-H functionalization of this compound presents a formidable challenge in synthetic chemistry due to the profound electronic deactivation of the pyridine ring. The unsuccessful attempts at iridium-catalyzed borylation under standard conditions serve as a testament to this difficulty.[4] However, by leveraging insights from the successful functionalization of other highly electron-deficient fluoroarenes and heterocycles, rational starting points for reaction development can be proposed.
The palladium-catalyzed direct arylation and modified iridium-catalyzed borylation protocols outlined in this guide are intended as exploratory pathways for researchers. Success will likely hinge on careful optimization of reaction parameters, particularly the choice of ligand, base, and reaction temperature. Further investigation into alternative activation modes, such as photoredox catalysis or the use of directing groups, may also provide viable routes to valuable functionalized derivatives of this challenging yet important molecule.
References
- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Bis(trifluoromethyl)pyridine and Its Derivatives
Welcome to the technical support center for the purification of 3,4-bis(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these specialized fluorinated compounds. The unique physicochemical properties imparted by the trifluoromethyl groups, such as high lipophilicity and metabolic stability, make these compounds valuable in agrochemicals and pharmaceuticals but also present distinct challenges during purification.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and actionable solutions.
Problem 1: Low Purity After Synthesis
Symptoms:
-
Presence of multiple spots on Thin Layer Chromatography (TLC).
-
Extra peaks in Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analysis.
-
Broad melting point range for solid compounds.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction to completion using TLC, GC-MS, or HPLC. If necessary, consider increasing the reaction time, temperature, or adding more of the limiting reagent.[3] |
| Formation of Byproducts | Side reactions can lead to impurities. For instance, in syntheses involving chlorination and fluorination of picoline, multi-chlorinated or partially fluorinated species can form.[4] Consider optimizing reaction conditions (e.g., temperature, catalyst) to minimize side product formation. |
| Degradation of Product | Trifluoromethylated pyridines can be susceptible to degradation under certain conditions. For example, high temperatures during distillation or prolonged exposure to strong acids or bases can cause decomposition.[5][6] Assess the stability of your compound under the purification conditions.[7] |
| Contamination from Reagents or Solvents | Ensure the purity of your starting materials and solvents. Impurities in these can carry through the synthesis and complicate purification. |
Problem 2: Difficulty in Separating Isomers
Symptoms:
-
Co-elution of desired product with isomeric impurities during column chromatography.
-
Overlapping peaks in HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Polarity of Isomers | The introduction of trifluoromethyl groups can significantly alter the polarity of a molecule, but isomers may still have very similar polarities, making separation by standard silica gel chromatography challenging.[8] |
| Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography. A gradient elution may be more effective than an isocratic one. Consider using a different stationary phase, such as alumina or reverse-phase silica. | |
| Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution. Normal-phase HPLC on a silica gel column can sometimes separate diastereomers.[9] | |
| Formation of a Complex Mixture | In some reactions, a complex mixture of regioisomers can be formed, especially in direct trifluoromethylation reactions where regioselectivity can be low.[10] |
| Re-evaluate Synthetic Strategy: If purification is consistently problematic, it may be more efficient to explore a more selective synthetic route that minimizes the formation of isomers. |
Problem 3: Product Loss During Purification
Symptoms:
-
Low overall yield after purification steps.
-
Significant amount of product remaining in the aqueous layer after extraction or in the column after chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Volatility of the Compound | Some fluorinated pyridines can be volatile, leading to loss during solvent removal under reduced pressure. |
| Careful Evaporation: Use a rotary evaporator with care, and consider using a cold trap to recover any volatilized product. Avoid excessive heat. | |
| Adsorption to Stationary Phase | The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on silica gel, leading to poor recovery from column chromatography. |
| Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent to reduce tailing and improve recovery. | |
| Solubility in Aqueous Phases | While generally lipophilic, some derivatives may have sufficient solubility in aqueous solutions to cause losses during extractions. |
| Back-Extraction: Perform a back-extraction of the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for this compound and its derivatives?
A1: The most suitable purification technique depends on the specific compound's properties (solid or liquid), the nature of the impurities, and the scale of the reaction.
-
Column Chromatography: This is a versatile and widely used method for purifying both solid and oily trifluoromethylated pyridine derivatives.[8][11]
-
Distillation: For liquid compounds with boiling points that are significantly different from those of impurities, distillation (often under vacuum for higher boiling compounds) can be a very effective purification method.[12]
-
Recrystallization: This is an excellent technique for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.[3]
-
Melt Crystallization: For some industrial-scale purifications, melt crystallization has been shown to be an effective method.[13]
Q2: How do the trifluoromethyl groups affect the choice of purification method?
A2: The strong electron-withdrawing nature and lipophilicity of trifluoromethyl groups significantly influence a molecule's properties.[2]
-
Polarity: The introduction of -CF3 groups can make the molecule more or less polar depending on the rest of the structure. This change in polarity is a key factor in designing a chromatographic separation.[8]
-
Boiling Point: The presence of trifluoromethyl groups generally increases the boiling point of a compound compared to its non-fluorinated analog. This may necessitate the use of vacuum distillation.[12]
-
Solubility: Trifluoromethylated compounds often have unique solubility profiles. Finding a suitable solvent for recrystallization may require screening a range of options.
Q3: Are there any specific safety precautions I should take when handling and purifying these compounds?
A3: Yes, trifluoromethylated pyridines and their derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5][6][14]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6][14]
-
Hazardous Combustion Products: In case of fire, be aware that highly toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl) can be produced.[5][6]
-
Consult Safety Data Sheets (SDS): Always consult the SDS for the specific compound you are working with for detailed safety information.[5][6][15]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can be due to the acidic nature of the stationary phase.
-
Use a Deactivated Stationary Phase: As mentioned in the troubleshooting section, adding a basic modifier like triethylamine to the eluent can help. Alternatively, you can use deactivated silica gel or a different stationary phase like alumina.
-
Minimize Contact Time: Try to perform the chromatography as quickly as possible to reduce the time your compound is in contact with the silica gel. Flash column chromatography is often preferred over gravity chromatography for this reason.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying trifluoromethylated pyridine derivatives using flash column chromatography.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Solvents for eluent (e.g., hexanes, ethyl acetate)
-
Triethylamine (optional, as a modifier)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
Procedure:
-
Develop a Solvent System: Use TLC to determine an appropriate eluent system that gives good separation between your desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Apply the eluent to the top of the column and use positive pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for the purification of liquid this compound and its derivatives.
Materials:
-
Crude liquid product
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the Apparatus: Set up the distillation apparatus, ensuring all joints are properly sealed.
-
Charge the Flask: Add the crude liquid product and boiling chips or a stir bar to the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system and monitor the pressure.
-
Heat the Flask: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect Fractions: Collect the distillate in fractions, noting the temperature at which each fraction is collected. The desired product should distill at a constant temperature.
-
Discontinue Distillation: Once the desired product has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Visualization of Purification Workflow
Below is a decision tree to help guide the selection of an appropriate purification technique.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. synquestlabs.com [synquestlabs.com]
- 15. chemicalbook.com [chemicalbook.com]
identifying common byproducts in 3,4-bis(trifluoromethyl)pyridine synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3,4-bis(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated pyridine derivative. The incorporation of two trifluoromethyl groups onto the pyridine ring presents unique synthetic challenges, often leading to the formation of specific byproducts that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating common byproducts. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is not as straightforward as that of some other trifluoromethylated pyridines due to the electronic properties of the pyridine ring and the strong electron-withdrawing nature of the trifluoromethyl groups.[1][2] Two primary strategies are generally employed:
-
Building the Pyridine Ring: A common and effective method involves the cyclocondensation of a trifluoromethyl-containing building block.[1][2][3] This approach offers good control over the substitution pattern.
-
Direct Trifluoromethylation: This involves introducing the trifluoromethyl groups onto a pre-existing pyridine or lutidine (dimethylpyridine) precursor.[1][3][4] This can be challenging due to regioselectivity issues. For instance, trifluoromethylation of pyridine with a trifluoromethyl radical can result in a mixture of 2-, 3-, and 4-substituted products.[5][6]
Q2: Why is controlling regioselectivity a major challenge in the direct trifluoromethylation of pyridine derivatives?
A2: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack at the C2 and C4 positions.[5] Conversely, electrophilic substitution is difficult. Trifluoromethylation reactions can proceed through radical, nucleophilic, or electrophilic pathways, depending on the reagents used.[5][7][8] The inherent reactivity of the pyridine ring can lead to a mixture of isomers, making it difficult to selectively introduce two trifluoromethyl groups at the 3 and 4 positions.
Q3: What are the expected major byproducts in the synthesis of this compound?
A3: The nature and quantity of byproducts are highly dependent on the chosen synthetic route and reaction conditions. However, some common classes of byproducts include:
-
Monofluoromethylated Pyridines: Incomplete trifluoromethylation can lead to the presence of 3-(trifluoromethyl)pyridine or 4-(trifluoromethyl)pyridine as significant impurities.
-
Isomeric Bis(trifluoromethyl)pyridines: Depending on the starting material and reaction mechanism, other isomers such as 2,4-, 2,5-, or 3,5-bis(trifluoromethyl)pyridine may be formed.
-
Over-chlorinated or Incompletely Fluorinated Intermediates: In syntheses that proceed through a chlorination-fluorination sequence of a lutidine precursor, byproducts such as chloro-bis(trifluoromethyl)pyridines or dichloro-bis(trifluoromethyl)pyridines can be formed.[1][3]
-
Hydrolysis Products: If the reaction involves intermediates that are sensitive to moisture, hydrolysis can lead to the formation of pyridinones or other oxygenated byproducts.[9]
Q4: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. The mass fragmentation patterns can help in the structural elucidation of isomeric byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile compounds and for monitoring the progress of the reaction.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is particularly valuable for identifying and quantifying fluorine-containing compounds. The chemical shift of the trifluoromethyl group is sensitive to its position on the pyridine ring, allowing for the differentiation of isomers.
-
¹H NMR and ¹³C NMR: These techniques provide crucial information about the overall structure of the products and byproducts.
-
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary identification of the number of components in a mixture.[11]
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Troubleshooting:
-
Monitor the reaction progress closely using TLC or GC-MS to ensure it has gone to completion.
-
Optimize the reaction temperature. Some trifluoromethylation reactions are highly temperature-sensitive.
-
Ensure the purity and activity of your reagents and catalysts. For instance, some catalysts are sensitive to air and moisture.[9]
-
-
-
Side Reactions Dominating:
-
Cause: The reaction conditions may favor the formation of more stable isomers or lead to the decomposition of the starting material or product.
-
Troubleshooting:
-
Adjust the stoichiometry of the reagents. An excess of a particular reagent might promote side reactions.
-
Consider a different solvent. The polarity of the solvent can influence the reaction pathway.
-
Investigate alternative trifluoromethylating agents that may offer higher regioselectivity under milder conditions.[7]
-
-
-
Product Loss During Workup and Purification:
-
Cause: this compound is a relatively volatile compound. Significant loss can occur during solvent removal under reduced pressure.[9]
-
Troubleshooting:
-
Use a rotary evaporator with care, ensuring the bath temperature is not excessively high.
-
Consider purification by vacuum distillation if the product is thermally stable.[9]
-
Optimize the extraction procedure to minimize the number of transfers and the volume of solvent used.
-
-
Issue 2: Presence of Significant Amounts of Isomeric Byproducts
Diagram: Mitigating Isomeric Byproducts
Caption: Strategy for reducing isomeric impurities.
Possible Causes & Solutions:
-
Lack of Regiocontrol in the Trifluoromethylation Step:
-
Cause: The chosen trifluoromethylating agent may not have a strong preference for the 3 and 4 positions of the pyridine ring.
-
Troubleshooting:
-
Employ a directed synthesis approach. Starting with a precursor that already has substituents at the desired positions can guide the trifluoromethylation.
-
Explore modern trifluoromethylation reagents that have been developed for improved regioselectivity. For example, some methods achieve 3-position-selective trifluoromethylation through nucleophilic activation of the pyridine ring.[5][6][12]
-
-
-
Isomerization Under Reaction Conditions:
-
Cause: High temperatures or the presence of strong acids or bases can sometimes lead to the isomerization of the product.
-
Troubleshooting:
-
Attempt the reaction at a lower temperature for a longer period.
-
Ensure the reaction medium is neutral during workup and purification, unless acidic or basic conditions are required for product stability.
-
-
Issue 3: Identification of Unknown Impurities
Possible Causes & Solutions:
-
Reaction with Solvent or Atmosphere:
-
Cause: The reagents or reactive intermediates may be reacting with the solvent or with atmospheric oxygen or moisture.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Use anhydrous solvents to prevent hydrolysis.
-
-
-
Degradation of Starting Material or Product:
-
Cause: The starting material or product may not be stable under the reaction conditions.
-
Troubleshooting:
-
Perform a stability study of your starting material and product under the reaction conditions without the other reagents.
-
Analyze the reaction mixture at different time points to identify when the impurity begins to form.
-
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by GC-MS
-
Sample Preparation: At regular intervals (e.g., every hour), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Quenching: Quench the aliquot with a suitable reagent (e.g., saturated sodium bicarbonate solution if the reaction is acidic).
-
Extraction: Extract the quenched aliquot with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the sample into the GC-MS and run a suitable temperature program to separate the components. Analyze the resulting mass spectra to identify the components based on their fragmentation patterns and retention times.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase. Deactivation of the silica gel with a small percentage of a base (e.g., triethylamine) in the eluent may be necessary if the product is sensitive to acid.
-
Eluent: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Start with a low polarity and gradually increase it.
-
Loading: Load the crude product onto the column as a concentrated solution or adsorbed onto a small amount of silica gel.
-
Elution: Elute the column and collect fractions.
-
Analysis: Analyze the fractions by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Byproducts and their Identification
| Byproduct Class | Potential Structures | Key Identification Features |
| Monofluoromethylated Pyridines | 3-(Trifluoromethyl)pyridine, 4-(Trifluoromethyl)pyridine | Different retention times in GC; distinct ¹⁹F NMR chemical shifts. |
| Isomeric Bis(trifluoromethyl)pyridines | 2,4-, 2,5-, 3,5-isomers | Similar mass spectra but different GC retention times; unique coupling patterns in ¹H and ¹⁹F NMR. |
| Chloro- and Dichloro- Byproducts | Chloro-bis(trifluoromethyl)pyridine, Dichloro-bis(trifluoromethyl)pyridine | Characteristic isotopic pattern for chlorine in the mass spectrum.[3] |
| Hydrolysis Products | Pyridinone derivatives | Higher polarity (lower Rf on TLC); presence of O-H or N-H signals in ¹H NMR. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-bis(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 3,4-bis(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated building block. Here, we will delve into the common challenges and provide practical, field-tested solutions to improve your reaction yields and product purity. Our approach is grounded in a deep understanding of the underlying reaction mechanisms and process parameters.
Understanding the Synthetic Landscape
The synthesis of this compound is a challenging endeavor, primarily due to the harsh conditions required to introduce two strongly electron-withdrawing trifluoromethyl groups onto the pyridine ring. The most industrially viable and commonly employed method is the vapor-phase chlorination and subsequent fluorination of 3,4-lutidine.[1][2] This process involves the transformation of the two methyl groups into trifluoromethyl groups.
However, a critical aspect to understand from the outset is that this reaction inherently produces a mixture of products, including the desired this compound (BTF), as well as mono- and di-chlorinated derivatives (CBTF and DCBTF, respectively).[1][2] This is a consequence of the high temperatures and reactive nature of the reagents, which can lead to chlorination of the pyridine ring itself.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Question 1: My yield of this compound is consistently low, with the main products being chlorinated derivatives. How can I improve this?
Answer: This is the most common challenge in this synthesis. The formation of chloro-bis(trifluoromethyl)pyridine (CBTF) and dichloro-bis(trifluoromethyl)pyridine (DCBTF) is a competing and often favored reaction pathway under typical vapor-phase conditions.[1][2] Here’s a breakdown of the causality and potential mitigation strategies:
-
Understanding the Mechanism: At high temperatures, the chlorination process is not entirely selective for the methyl groups. The pyridine ring itself can undergo electrophilic substitution with chlorine, leading to the formation of chlorinated byproducts. The strongly electron-withdrawing trifluoromethyl groups, once formed, further deactivate the ring, but chlorination can still occur.
-
Optimizing Reaction Parameters:
-
Temperature Control: While high temperatures are necessary, excessive temperatures can promote ring chlorination and decomposition of both starting materials and products.[3] The reported conditions for the reaction with 3,4-lutidine are a catalyst fluidized bed (CFB) phase at 420°C and an empty phase at 400°C.[1][2] Carefully controlling these temperatures is crucial.
-
Molar Ratio of Chlorine: The amount of chlorine gas introduced can influence the extent of nuclear chlorination. While a sufficient amount is needed for the complete chlorination of the methyl groups to trichloromethyl groups, an excess can increase the likelihood of ring chlorination.[2] Experimenting with slightly reducing the chlorine molar ratio may decrease the formation of DCBTF, though it might also lead to incomplete conversion of the starting material.
-
-
Catalyst Management: The choice and condition of the catalyst, often a transition metal-based catalyst like iron fluoride, can impact selectivity.[2] Ensure the catalyst is fresh and properly activated. Deactivated or contaminated catalysts can lead to a host of side reactions.
-
Consider a Downstream Dechlorination Step: If separation of the chlorinated byproducts is challenging, a subsequent hydrodechlorination step could be considered to convert the CBTF and DCBTF back to the desired BTF. This adds another step to the synthesis but can be a viable strategy for maximizing the overall yield of the non-chlorinated product.
Question 2: I am observing a significant amount of partially fluorinated intermediates in my crude product. What is causing this and how can I drive the reaction to completion?
Answer: The presence of intermediates such as 3-(trifluoromethyl)-4-(chlorodifluoromethyl)pyridine or 3-(trichloromethyl)-4-(trifluoromethyl)pyridine indicates incomplete fluorination. This is typically due to issues with the fluorinating agent or the reaction conditions.
-
Fluorinating Agent: The most common fluorinating agent for this type of transformation is hydrogen fluoride (HF).[3]
-
Purity and Stoichiometry: Ensure you are using anhydrous HF. The presence of water can deactivate the fluorinating agent and lead to side reactions. A sufficient stoichiometric excess of HF is required to fully convert both trichloromethyl groups. For a bis(trichloromethyl)pyridine, at least 6 moles of HF per mole of substrate are needed.[4]
-
Contact Time: In a vapor-phase setup, the contact time of the substrate with the HF gas in the reaction zone is critical. If the flow rate is too high, the contact time may be insufficient for complete fluorination.
-
-
Reaction Temperature: The fluorination reaction is endothermic and requires a high temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[3] For liquid-phase fluorination of (trichloromethyl)pyridines, temperatures in the range of 150°C to 250°C are often employed.[3]
-
Catalyst Activity: In some processes, a catalyst is used to facilitate the fluorine exchange. If the catalyst is no longer active, the reaction will be sluggish.
Question 3: The purification of this compound from the reaction mixture is proving difficult. What are the recommended procedures?
Answer: The purification is challenging due to the similar boiling points and polarities of the desired product and its chlorinated analogues.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for separating these components. The success of this technique will depend on the difference in boiling points between BTF, CBTF, and DCBTF.
-
Chromatography: For smaller, lab-scale purifications, column chromatography can be effective.[1] A non-polar stationary phase with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is a good starting point.[1]
-
Work-up Procedure: A proper aqueous work-up is essential to remove any remaining acidic reagents like HCl and HF. This typically involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer should then be washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acids.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when performing this synthesis? A1: This synthesis involves highly hazardous materials. Hydrogen fluoride (HF) is extremely corrosive and toxic. Chlorine gas is also highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. A system for scrubbing the off-gases is also highly recommended.[5]
Q2: Can I use a liquid-phase fluorination method instead of a vapor-phase reaction? A2: Yes, liquid-phase fluorination of (trichloromethyl)pyridines with HF in the presence of a metal halide catalyst at superatmospheric pressures is a known method.[3] This approach may offer better temperature control and can be performed at lower temperatures (150-250°C) than vapor-phase reactions.[3] However, it requires specialized high-pressure equipment.
Q3: What analytical techniques are best for monitoring the reaction progress? A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows you to identify and quantify the starting material, intermediates, the desired product, and byproducts in the crude reaction mixture. For real-time analysis of vapor-phase reactions, online GC analysis can be implemented.
Data and Protocols
Product Distribution in the Synthesis from 3,4-Lutidine
The following table summarizes the typical product distribution obtained from the vapor-phase chlorination and fluorination of 3,4-lutidine under specific conditions.[1][2] This data highlights the prevalence of chlorinated byproducts.
| Starting Material | CFB Phase Temp. (°C) | Empty Phase Temp. (°C) | BTF Yield (GC PA%) | CBTF Yield (GC PA%) | DCBTF Yield (GC PA%) |
| 3,4-Lutidine | 420 | 400 | 9.0 | 60.0 | 16.0 |
Abbreviations: CFB - Catalyst Fluidized Bed; BTF - bis(trifluoromethyl)pyridine; CBTF - chloro-bis(trifluoromethyl)pyridine; DCBTF - dichloro-bis(trifluoromethyl)pyridine; GC PA% - Gas Chromatography Peak Area Percent.
Experimental Workflow: Vapor-Phase Synthesis
Below is a generalized, conceptual protocol for the vapor-phase synthesis. Specific flow rates, reactor dimensions, and catalyst loading will need to be optimized for your particular setup.
Step 1: Chlorination of 3,4-Lutidine
-
Set up a two-zone vapor-phase reactor system. The first zone contains the catalyst for the chlorination/fluorination of the methyl groups, and the second, empty zone is for nuclear chlorination.
-
Heat the catalyst fluidized bed to approximately 420°C and the empty phase to around 400°C.[1][2]
-
Introduce a gaseous stream of 3,4-lutidine, chlorine gas, and an inert carrier gas (e.g., nitrogen) into the reactor.
-
The molar ratio of chlorine to 3,4-lutidine should be carefully controlled to achieve complete conversion of the methyl groups while minimizing excessive ring chlorination.
Step 2: Fluorination
-
Simultaneously with the chlorine feed, introduce a stream of anhydrous hydrogen fluoride (HF) gas into the reactor.
-
The HF will react with the intermediate trichloromethyl groups to form the desired trifluoromethyl groups.
Step 3: Product Collection and Work-up
-
The gaseous product stream exiting the reactor is cooled and condensed.
-
The crude liquid product is carefully quenched with ice water.
-
The organic layer is separated and washed with a saturated solution of sodium bicarbonate to neutralize residual acids.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
Step 4: Purification
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to separate the this compound from the lower and higher boiling impurities.
Visualizing the Process
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
General Synthetic Pathway
Caption: Synthesis of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 3,4-Bis(trifluoromethyl)pyridine
Welcome to the technical support center for 3,4-bis(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this versatile building block. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: The Chemical Landscape of this compound
This compound is a unique heterocyclic compound characterized by a pyridine ring substituted with two strongly electron-withdrawing trifluoromethyl (-CF₃) groups. This electronic feature is the primary driver of its reactivity and, consequently, its stability profile. The electron-deficient nature of the pyridine ring makes it susceptible to certain types of degradation, particularly nucleophilic attack, while the carbon-fluorine bonds in the trifluoromethyl groups are generally robust. Understanding this electronic interplay is key to handling and using this compound effectively in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its chemical environment. The most significant factors include:
-
Presence of Nucleophiles: The two electron-withdrawing trifluoromethyl groups make the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4] Strong nucleophiles, and even weaker ones under forcing conditions, can react with the compound.
-
pH: Basic conditions can generate potent nucleophiles (e.g., hydroxide ions from water) that can initiate degradation. Acidic conditions might lead to protonation of the pyridine nitrogen, which could alter its reactivity, though direct degradation under acidic conditions is less commonly reported for similar structures.
-
Light Exposure: Although many trifluoromethylated compounds exhibit good photostability, prolonged exposure to high-energy light (e.g., UV) could potentially induce degradation, possibly through radical pathways or by promoting oxidative processes.[5]
-
Strong Oxidizing Agents: While the pyridine ring is somewhat deactivated, strong oxidants could potentially lead to the formation of N-oxides or other oxidation products.
-
High Temperatures: this compound is expected to have good thermal stability under typical laboratory conditions.[6][7][8] However, at very high temperatures, thermal decomposition can occur.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, we recommend the following storage conditions:
-
Container: Store in a tightly sealed, airtight container to prevent exposure to atmospheric moisture and other contaminants.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place. Refrigeration is generally recommended.
-
Light: Protect from light by using an amber-colored vial or by storing it in a dark location.
Q3: I am seeing an unexpected peak in my reaction mixture analysis (HPLC/LC-MS). Could it be a degradation product?
A3: It is possible. The most likely degradation products would arise from nucleophilic attack on the pyridine ring. If your reaction or solvent system contains nucleophiles (e.g., water, alcohols, amines), you might be observing a substituted pyridine derivative. The most probable sites of attack are the positions ortho and para to the nitrogen and activated by the trifluoromethyl groups (positions 2 and 6, and to a lesser extent, 5). We recommend obtaining a mass spectrum of the impurity to see if the mass corresponds to the addition of your nucleophile and the loss of a hydrogen atom.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Formation of Unknown Byproducts
Possible Cause: Degradation of this compound by nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
Analyze Your Reagents: Scrutinize all reagents and solvents for the presence of nucleophilic impurities, especially water. Use anhydrous solvents and freshly opened reagents whenever possible.
-
Control the Reaction Atmosphere: Run your reaction under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.
-
pH Control: If your reaction conditions are basic, consider if a weaker, non-nucleophilic base could be used. If water is formed during the reaction, consider using a dehydrating agent.
-
Temperature Management: Avoid unnecessarily high reaction temperatures, as this can accelerate degradation.
-
Characterize the Byproduct: If possible, isolate and characterize the major byproduct. An increase in mass corresponding to the addition of a solvent molecule or a reagent fragment is a strong indicator of a nucleophilic substitution reaction.
Issue 2: Compound Appears Discolored or Shows Impurities Upon Receipt or After Storage
Possible Cause: Improper storage leading to slow degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).
-
Analytical Re-evaluation: Re-analyze the material by HPLC, GC, or NMR to confirm its purity.
-
Purification: If minor impurities are present, consider re-purification by an appropriate method such as column chromatography or distillation.
-
Contact Supplier: If significant degradation is observed in a newly received batch, contact your supplier with the analytical data.
Potential Degradation Pathways
The following are the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of similar compounds.
Nucleophilic Aromatic Substitution (SNAr)
This is the most likely degradation pathway. The electron-deficient pyridine ring is activated towards attack by nucleophiles.
-
Mechanism: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][3] The subsequent loss of a hydride ion (or another leaving group if present) restores aromaticity. Given the substitution pattern, the most likely positions for nucleophilic attack are C-2 and C-6.
-
Potential Nucleophiles:
-
Hydroxide (from water under basic conditions): Leads to the formation of hydroxypyridine derivatives.
-
Alkoxides (from alcohols): Forms alkoxypyridine derivatives.
-
Amines: Results in aminopyridine derivatives.
-
-
Illustrative Diagram:
Caption: SNAr degradation pathway of this compound.
Oxidative Degradation
Oxidation can occur at the pyridine nitrogen or, under more forcing conditions, lead to ring opening.
-
Mechanism:
-
N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) or other oxidants can form the corresponding pyridine N-oxide.
-
Ring Hydroxylation and Cleavage: This is a known pathway for the microbial degradation of pyridines and could potentially be mimicked by strong chemical oxidants.[9][10][11] This involves initial hydroxylation of the ring followed by cleavage.
-
-
Illustrative Diagram:
Caption: Potential oxidative degradation pathways.
Photodegradation
While likely more stable than many other heterocycles, high-energy light could initiate degradation.
-
Mechanism: The exact mechanism is speculative without specific studies. It could involve the formation of radical species, leading to a variety of products, or photo-induced oxidation. For some fluorinated compounds, cleavage of the C-F bond can occur under photolytic conditions, which could potentially lead to the formation of more complex degradation products.
Experimental Protocols for Stability Assessment
For researchers needing to perform forced degradation studies, the following protocols provide a starting point.[12][13][14][15][16]
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24-72 hours | Generally stable, but monitor for any changes. |
| Basic Hydrolysis | 0.1 M NaOH | 4-24 hours | Nucleophilic substitution with OH⁻. |
| Oxidation | 3% H₂O₂ | 24 hours | N-oxidation, ring hydroxylation. |
| Thermal | 80°C (in solid state and solution) | 7 days | Thermal decomposition (less likely at this temp). |
| Photolytic | ICH Q1B conditions (UV/Vis light) | As per guidelines | Photochemical reactions, radical formation. |
Step-by-Step Protocol for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
For hydrolysis, mix the stock solution with the acidic or basic solution.
-
For oxidation, mix the stock solution with the hydrogen peroxide solution.
-
For thermal and photolytic studies, expose aliquots of the stock solution and solid compound to the specified conditions.
-
-
Control Samples: Prepare control samples stored at ambient temperature and protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Quenching (if necessary): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples and controls by a stability-indicating HPLC method (e.g., reverse-phase with UV detection). LC-MS/MS can be used for the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Illustrative Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. acdlabs.com [acdlabs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scispace.com [scispace.com]
- 16. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 3,4-Bis(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-bis(trifluoromethyl)pyridine. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions with this highly electron-deficient pyridine derivative. The unique electronic properties conferred by the two trifluoromethyl groups make it a valuable building block, but also necessitate careful consideration of reaction conditions to ensure success.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound failing or giving low yields?
A1: The two strongly electron- withdrawing trifluoromethyl (CF₃) groups significantly activate the pyridine ring for nucleophilic attack.[1][2] However, several factors can lead to poor outcomes:
-
Inappropriate Nucleophile: While the ring is activated, very strong and hard nucleophiles (e.g., organolithium reagents) can sometimes lead to side reactions or decomposition. Softer nucleophiles often provide better results. The basicity of the nucleophile is also a critical factor; a highly basic nucleophile may deprotonate other parts of the molecule or the solvent, leading to undesired side reactions.[1]
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3] The use of non-polar or protic solvents can significantly hinder the reaction.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or the product. A systematic temperature screen is recommended, starting from room temperature and gradually increasing.
-
Presence of Water: Trifluoromethyl groups can be sensitive to hydrolysis under certain conditions, especially in the presence of strong nucleophiles or bases. Ensure all reagents and solvents are anhydrous.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The high electrophilicity of the pyridine ring can sometimes lead to a lack of regioselectivity or further reactions.
-
Attack at Multiple Positions: While nucleophilic attack is generally favored at the positions ortho and para to the activating groups, the electronic landscape of this compound can be complex.[4][5] Depending on the nucleophile and reaction conditions, you might see a mixture of substitution products.
-
Decomposition: As mentioned, the combination of strong nucleophiles and high temperatures can lead to ring-opening or other decomposition pathways.
-
Reaction with Solvent: In some cases, the solvent itself (e.g., DMF) or impurities within it can act as a nucleophile, leading to unexpected byproducts.
Q3: Purification of my product from the reaction mixture is proving difficult. What strategies can I employ?
A3: The fluorine content of this compound and its derivatives can lead to unusual solubility and chromatographic behavior.
-
Column Chromatography: Standard silica gel chromatography can sometimes be challenging. Consider using alumina (basic or neutral) or reverse-phase chromatography. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point for normal-phase chromatography.
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method.[6]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
Troubleshooting Guides
Guide 1: Low or No Conversion in SNAr Reactions
This guide provides a systematic approach to troubleshooting failed nucleophilic aromatic substitution reactions.
Caption: Decision tree for troubleshooting low conversion.
Guide 2: Formation of Multiple Products
This guide helps in diagnosing and mitigating the formation of unwanted side products.
| Observed Issue | Potential Cause | Suggested Solution |
| Mixture of Regioisomers | Non-selective nucleophilic attack. | 1. Lower the reaction temperature to favor the thermodynamically more stable product. 2. Use a bulkier nucleophile to enhance steric hindrance and favor attack at a specific position. 3. Consider a catalyst that may direct the substitution to a specific position. |
| Decomposition of Starting Material/Product | Reaction temperature is too high or the nucleophile is too harsh. | 1. Reduce the reaction temperature. 2. Use a milder nucleophile or a precursor that generates the nucleophile in situ. 3. Decrease the reaction time. |
| Products from Reaction with Solvent | The solvent is not inert under the reaction conditions. | 1. Switch to a more inert solvent. 2. Ensure the solvent is of high purity and free from reactive impurities. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines
Welcome to the Technical Support Center for the fluorination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The introduction of fluorine into pyridine scaffolds can profoundly influence the physicochemical and pharmacological properties of molecules, making it a vital tool in medicinal chemistry and materials science.[1][2][3] However, the inherent electronic nature of the pyridine ring presents unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve successful and reproducible outcomes in your fluorination reactions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most common hurdles encountered during the fluorination of pyridines. Each problem is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Inadequate Activation of the Pyridine Ring: The electron-deficient nature of the pyridine ring can make it a challenging substrate for certain fluorination reactions.[4] For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups (EWGs) is often necessary to facilitate nucleophilic attack.[4]
-
Solution: If your pyridine lacks sufficient activation, consider alternative strategies. For electrophilic fluorination, more powerful reagents might be required. For SNAr, you might need to introduce an EWG or explore transition-metal-catalyzed methods.
-
-
Incorrect Choice of Fluorinating Reagent: The reactivity of fluorinating agents varies significantly. An agent that is effective for one substrate may be unsuitable for another.
-
Solution: For electron-rich or neutral pyridines, electrophilic fluorinating agents like Selectfluor® are often a good choice. For electron-deficient pyridines, nucleophilic fluorinating agents (e.g., CsF, KF) in combination with a good leaving group on the pyridine ring are more appropriate.[5][6] C-H fluorination using reagents like AgF₂ can be effective for a broad range of pyridines.[7][8]
-
-
Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. The reaction may require more energy to overcome the activation barrier, or conversely, be prone to decomposition at elevated temperatures.
-
Solution: If you observe no reaction, a stepwise increase in temperature is a logical step. However, for thermally sensitive substrates, running the reaction at a lower temperature might be necessary to prevent byproduct formation.[9]
-
-
Moisture or Air Sensitivity: Many fluorinating reagents and intermediates are sensitive to moisture and/or air.
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Reagents like AgF₂ are hygroscopic and should be handled quickly in the air and stored in a desiccator.[10]
-
Issue 2: Formation of Multiple Products and Low Regioselectivity
Your reaction is proceeding, but you are obtaining a mixture of isomers or unexpected byproducts.
Possible Causes & Solutions:
-
Multiple Reactive C-H Bonds: Pyridines often possess several C-H bonds that can be susceptible to fluorination, leading to isomeric mixtures.[9]
-
Solution: The regioselectivity is governed by both electronic and steric factors.[9] Directing groups can be exploited to favor fluorination at a specific position. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[9][11] The choice of catalyst and directing group is a key consideration in C-H activation strategies.[9]
-
-
Side Reactions: Besides the desired fluorination, other reactions can occur, such as dimerization, polymerization, or reaction with the solvent.
-
Solution: Employing milder reaction conditions can often mitigate these side reactions. For sensitive substrates, consider neutral fluorination methods. The use of a mild base, such as Li₂CO₃, at low temperatures has been shown to prevent the formation of dimeric byproducts in some cases.
-
-
Inappropriate Solvent: The solvent plays a crucial role and can participate in the reaction, leading to unwanted products.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[1][9] It's critical to check the compatibility of your fluorinating agent with the chosen solvent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[9][12]
-
Issue 3: Substrate Decomposition
Your starting material is consumed, but the desired product is not formed, and you observe a complex mixture of degradation products.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Pyridines can be sensitive to strongly acidic or basic conditions, as well as strong electrophiles, which can lead to oxidation or polymerization.
-
Solution: Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.
-
-
Incompatible Functional Groups: Certain functional groups on your pyridine substrate may not be stable under the reaction conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic aromatic substitution (SNAr) on a chloropyridine with KF, but the reaction is not working. What can I do?
A1: For SNAr reactions on pyridines, the reactivity of the leaving group generally follows the order F > Cl ≈ Br > I.[4] Therefore, chlorine is a less effective leaving group than fluorine in this context. To improve the reaction, consider the following:
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed with less reactive leaving groups.
-
Use a Phase-Transfer Catalyst: A catalyst like 18-crown-6 can help to solubilize the fluoride salt and increase its nucleophilicity.
-
Change the Fluoride Source: Anhydrous tetra-n-butylammonium fluoride (TBAF) is a more soluble and reactive fluoride source, though it is also more hygroscopic.
-
Consider an Alternative Strategy: If the SNAr is still unsuccessful, you might explore a C-H fluorination approach or a transition-metal-catalyzed method.
Q2: My pyridine substrate is electron-deficient. Why is electrophilic fluorination with Selectfluor® giving a low yield?
A2: While Selectfluor® is a powerful electrophilic fluorinating agent, its reactivity can be diminished with highly electron-deficient substrates. The electron-withdrawing groups on the pyridine ring deactivate it towards electrophilic attack. Pyridines with multiple electron-withdrawing substituents often undergo fluorination in lower yields.[11][13]
-
Optimization: The reaction media is critical. Using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.[9] The presence of a base can also be crucial.
-
Alternative Reagents: For highly deactivated systems, a more potent electrophilic fluorinating agent might be necessary, or a switch to a nucleophilic fluorination strategy should be considered.
Q3: How do I choose the right solvent for my pyridine fluorination reaction?
A3: The choice of solvent is critical and can significantly impact the reaction's success.[9] Here are some key considerations:
-
Compatibility with the Fluorinating Agent: Always verify that your fluorinating agent is stable in the chosen solvent. As mentioned, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[9][12]
-
Non-Nucleophilic Solvents: To avoid unwanted side reactions, use non-nucleophilic solvents. Acetonitrile is a widely used and generally safe option.[1][9] For certain Rh(III)-catalyzed reactions, ethyl acetate has been found to be effective in preventing fluoride displacement.[9]
-
Anhydrous Conditions: Ensure your solvent is rigorously dry, as water can decompose many fluorinating reagents and intermediates.[9]
Section 3: Experimental Protocols & Data
Table 1: Recommended Solvents for Pyridine Fluorination
| Fluorination Method | Recommended Solvents | Solvents to Avoid |
| Electrophilic (e.g., Selectfluor®) | Acetonitrile, Chloroform/Water | DMF, Pyridine, DMSO[9][12] |
| C-H Fluorination (e.g., AgF₂) | Anhydrous Acetonitrile | Protic solvents, water[10] |
| Nucleophilic (SNAr) | DMSO, DMF, Sulfolane | Protic solvents (e.g., alcohols) |
Protocol 1: General Procedure for C-H Fluorination of a 3-Substituted Pyridine with AgF₂
This protocol is adapted from established methods for the site-selective fluorination adjacent to the nitrogen atom.[8][9]
Materials:
-
3-Substituted Pyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Celite®
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the 3-substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a magnetic stir bar.
-
Addition of Reagent: To the stirred solution, add AgF₂ (2.5 mmol) in one portion.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[9]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Section 4: Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield in Pyridine Fluorination
Caption: A decision tree for troubleshooting low-yield pyridine fluorination reactions.
Diagram 2: General Mechanism for SNAr on a Pyridine Ring
Caption: The two-step addition-elimination mechanism for SNAr on a pyridine ring.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Multinuclear NMR Analysis of 3,4-bis(trifluoromethyl)pyridine
This guide provides an in-depth, objective analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,4-bis(trifluoromethyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predictive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. We will explore the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and compare the expected spectral features with alternative isomers to provide a comprehensive framework for structural elucidation.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The pyridine ring, a privileged structure in drug discovery, gains modified properties of lipophilicity, metabolic stability, and binding affinity upon fluorination. This compound, with its two strongly electron-withdrawing CF₃ groups in adjacent positions, presents a unique electronic and steric environment.
Unambiguous characterization of such molecules is critical, and multinuclear NMR spectroscopy is the definitive tool for this purpose.[3] The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a multi-dimensional view of the molecular architecture.[4][5] This guide explains what to expect from these analyses and why, providing the foundational knowledge to interpret complex spectra with confidence.
Predictive Spectral Analysis: Unraveling the Structure
The unique substitution pattern of this compound dictates a specific and predictable set of NMR signals. The molecule has three distinct aromatic protons (H-2, H-5, H-6), five different aromatic carbons, and two inequivalent trifluoromethyl groups.
¹H NMR Spectroscopy: Probing the Proton Environment
The pyridine protons are significantly influenced by the powerful inductive effects of the two adjacent CF₃ groups. We anticipate all proton signals to be downfield shifted relative to unsubstituted pyridine. The key diagnostic feature will be the splitting patterns caused by both proton-proton (H-H) and long-range proton-fluorine (H-F) couplings.
-
H-2: This proton is ortho to the nitrogen and meta to the C3-CF₃ group. It will primarily show coupling to H-6 (a small ⁴JHH, typically ~0-1 Hz) and a long-range coupling to the C3-CF₃ fluorines (⁴JHF, typically 1-3 Hz). Expect a finely split singlet or a narrow quartet.
-
H-6: This proton is ortho to the nitrogen and adjacent to H-5. It will exhibit a standard ortho coupling to H-5 (³JHH, ~5 Hz) and a long-range coupling to the C4-CF₃ fluorines (⁴JHF, ~1-3 Hz). This will likely appear as a doublet of quartets (dq).
-
H-5: Positioned between H-6 and the C4-CF₃ group, this proton will show ortho coupling to H-6 (³JHH, ~5 Hz) and a more significant meta coupling to the C4-CF₃ fluorines (³JHF, ~3-5 Hz). This signal is expected to be a doublet of quartets (dq).
The diagram below illustrates the key coupling interactions influencing the proton spectrum.
Caption: Key H-H and H-F J-coupling interactions in this compound.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range that minimizes signal overlap.[6][7]
-
Signal Prediction: Since the C3-CF₃ and C4-CF₃ groups are in chemically distinct environments, they will produce two separate signals. The C4-CF₃ group, being para to the nitrogen, will likely experience a different electronic environment than the C3-CF₃ group, which is meta. We predict two sharp singlets (or very narrow multiplets), with typical chemical shifts for aromatic CF₃ groups falling in the range of -60 to -65 ppm relative to CFCl₃.[8][9]
-
F-F Coupling: A long-range coupling between the two CF₃ groups (⁵JFF) through the pyridine ring is possible, though it is often very small (< 1 Hz) and may not be resolved without specific high-resolution experiments.[10] If resolved, each signal would appear as a narrow quartet.
¹³C NMR Spectroscopy: The Carbon Skeleton and C-F Couplings
The proton-decoupled ¹³C NMR spectrum will be the most complex but also the most informative for confirming the substitution pattern. The key feature is the coupling between carbon and fluorine nuclei, which can occur over multiple bonds.[11]
-
CF₃ Carbons (C7, C8): These will appear as two distinct quartets due to the large one-bond coupling to their attached fluorines (¹JCF). This coupling is typically very large, in the range of 270-280 Hz.[12]
-
Ring Carbons (C2-C6):
-
C3 and C4: These carbons, directly bonded to the CF₃ groups, will show large couplings to the attached CF₃ fluorines (²JCF, typically 30-40 Hz)[8] and smaller couplings to the adjacent CF₃ fluorines (³JCF). This will result in complex multiplets, likely appearing as a quartet of quartets (qq) or a broad multiplet if the smaller couplings are not well-resolved.
-
C2, C5, C6: These carbons will exhibit smaller, long-range couplings to one or both CF₃ groups (³JCF, ⁴JCF), causing them to appear as complex multiplets, often quartets or doublets of quartets.
-
Summary of Predicted NMR Data
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| ¹H | |||
| H-2 | 8.8 – 9.0 | q or br s | ⁴JHF ≈ 1-3 |
| H-6 | 8.7 – 8.9 | dq | ³JHH ≈ 5, ⁴JHF ≈ 1-3 |
| H-5 | 7.6 – 7.8 | dq | ³JHH ≈ 5, ³JHF ≈ 3-5 |
| ¹⁹F | |||
| C3-F ₃ | -60 to -65 | s or narrow q | ⁵JFF < 1 (if resolved) |
| C4-F ₃ | -60 to -65 | s or narrow q | ⁵JFF < 1 (if resolved) |
| ¹³C | |||
| C2 | ~152 | m | Long-range JCF |
| C3 | ~135 (low intensity) | ²JCF ≈ 30-40, ³JCF ≈ 3-5 | |
| C4 | ~140 (low intensity) | ²JCF ≈ 30-40, ³JCF ≈ 3-5 | |
| C5 | ~125 | m | Long-range JCF |
| C6 | ~150 | m | Long-range JCF |
| C F₃ (C3) | ~122 | q | ¹JCF ≈ 270-280 |
| C F₃ (C4) | ~122 | q | ¹JCF ≈ 270-280 |
Note: Chemical shifts (δ) are predictive and can vary with solvent and concentration. Coupling patterns (m) indicate complex multiplets.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, unambiguous data requires a meticulous experimental approach. The following protocol is designed to ensure accuracy and reproducibility.
Workflow Overview
Caption: A validated workflow for comprehensive NMR analysis of fluorinated compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[13]
-
Protocol: Weigh approximately 20-30 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean vial.[14] Ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
Trustworthiness: Using a deuterated solvent prevents large solvent signals from overwhelming the analyte signals in ¹H NMR and is essential for the deuterium lock system that maintains magnetic field stability.
-
-
Instrument Setup and Shimming:
-
Rationale: A homogeneous magnetic field is paramount for high resolution. The shimming process adjusts currents in the shim coils to counteract field inhomogeneities.
-
Protocol: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to achieve a narrow and symmetrical lock signal, which correlates with optimal field homogeneity.
-
-
Data Acquisition:
-
¹H Spectrum:
-
Rationale: A standard proton experiment is fast and provides initial structural information.
-
Parameters: Acquire with a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹⁹F Spectrum (Proton-Decoupled):
-
Rationale: ¹⁹F has high sensitivity, comparable to ¹H.[15] Decoupling from protons simplifies the spectrum by collapsing H-F multiplets into singlets (or F-F coupled multiplets), making chemical shift assignment easier.
-
Parameters: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Apply a proton decoupling sequence during acquisition. 16-64 scans are typically sufficient.
-
-
¹³C Spectrum (Proton-Decoupled):
-
Rationale: Due to the low natural abundance of ¹³C (1.1%), more scans are needed. Proton decoupling provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE) and simplifies the spectrum to show only C-F couplings.
-
Parameters: Use a 45° pulse angle, a relaxation delay of 2 seconds, and acquire at least 256 scans, or more for dilute samples.
-
-
-
Data Processing:
-
Rationale: Raw time-domain data (FID) must be mathematically converted into the frequency-domain spectrum we recognize.
-
Protocol: Apply an exponential line broadening function (e.g., 0.3 Hz for ¹H/¹⁹F, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio. Perform a Fourier Transform. Carefully phase correct the spectrum so all peaks are positive and have a flat baseline. Reference the spectra to an internal standard (TMS at 0 ppm for ¹H/¹³C) or an external reference (CFCl₃ at 0 ppm for ¹⁹F).
-
Comparative Insights: Differentiating Isomers
The true power of this detailed analysis becomes evident when comparing this compound with other isomers, such as 2,4- or 3,5-bis(trifluoromethyl)pyridine.
-
vs. 3,5-bis(trifluoromethyl)pyridine: This symmetrical isomer would show only two ¹H NMR signals (one for H-2/H-6 and one for H-4) and one ¹⁹F NMR signal. The clear difference in the number of signals makes differentiation trivial.
-
vs. 2,4-bis(trifluoromethyl)pyridine: This isomer would also have three distinct ¹H signals and two ¹⁹F signals. However, the coupling patterns would be markedly different. For instance, the H-3 proton would be coupled to both the C2-CF₃ and C4-CF₃ groups, leading to a unique multiplet structure not present in the 3,4-isomer.
This comparative logic is essential in process chemistry and quality control, where confirming the identity of a specific isomer is a primary objective. The combination of chemical shifts and, more importantly, the intricate web of J-couplings provides a unique fingerprint for each molecule.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. azom.com [azom.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. organomation.com [organomation.com]
- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 15. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
The Analytical Challenge: Why Fluorinated Pyridines Require a Multi-faceted Approach
An In-Depth Comparative Guide to the Analytical Characterization of Fluorinated Pyridines
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated pyridines is a critical step in the pipeline from synthesis to application. The introduction of fluorine atoms into a pyridine ring dramatically alters its electronic properties, lipophilicity, metabolic stability, and binding interactions. Consequently, robust analytical methodologies are not merely a quality control measure; they are fundamental to understanding structure-activity relationships (SAR) and ensuring the viability of a drug candidate.
This guide provides an in-depth comparison of the primary analytical techniques used to characterize these unique molecules. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you design a self-validating analytical workflow.
The high electronegativity and small size of fluorine create unique analytical hurdles. The ¹⁹F nucleus, with its 100% natural abundance and spin of ½, is a powerful NMR probe, yet its large chemical shift dispersion and complex coupling patterns require specialized expertise to interpret.[1][2] Furthermore, the strength of the C-F bond influences fragmentation in mass spectrometry and vibrational modes in spectroscopy. No single technique can provide a complete picture. A well-designed characterization strategy, therefore, relies on the synergistic use of multiple analytical methods.
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel fluorinated pyridine, from initial purity assessment to definitive structural confirmation.
Caption: Complementary workflow for fluorinated pyridine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR is arguably the most powerful technique for the structural elucidation of fluorinated pyridines in solution. The presence of the ¹⁹F nucleus provides a direct window into the electronic environment of the fluorinated positions.
Expertise & Experience: Beyond Standard ¹H NMR
While ¹H and ¹³C NMR are essential, ¹⁹F NMR is the key differentiator for these compounds. The ¹⁹F nucleus is highly sensitive (83% of ¹H) and exhibits a very wide chemical shift range (~800 ppm), which minimizes signal overlap, a common issue in proton NMR.[1] This wide dispersion makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the molecular structure.[3]
Causality Behind Key NMR Experiments:
-
¹⁹F NMR (Proton Decoupled): This is the starting point. It provides the number of distinct fluorine environments and their chemical shifts. The chemical shift itself is a rich source of information about the electronic nature of the C-F bond.[4]
-
¹H NMR: Essential for determining the structure of the non-fluorinated portions of the molecule. The key here is to observe J-coupling between ¹H and ¹⁹F nuclei (JHF), which can help assign protons relative to fluorine atoms. These couplings can occur over multiple bonds.[1]
-
¹³C NMR: Provides information on the carbon skeleton. Large one-bond carbon-fluorine couplings (¹JCF) are characteristic and help to identify fluorinated carbon atoms directly.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are critical for assembling the complete molecular structure. For fluorinated pyridines, experiments like ¹H-¹⁵N HMBC can be used to obtain nitrogen chemical shifts, providing further structural confirmation.[5] A ¹⁹F-centered approach, using experiments that correlate ¹⁹F with ¹H and ¹³C, can be particularly powerful for elucidating the structure around the fluorine atoms.[6][7]
Experimental Protocol: ¹⁹F-centered NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is important as it can influence fluorine chemical shifts.[5]
-
Internal Standard: For quantitative analysis (qNMR) or precise chemical shift referencing, add a known amount of an internal standard, such as hexafluorobenzene (-164.9 ppm).[8]
-
Instrument Setup (400 MHz Spectrometer):
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard proton-decoupled ¹⁹F spectrum. Key parameters include a spectral width of ~250 ppm (centered appropriately), a relaxation delay (D1) of 2-5 seconds for quantitative accuracy, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or the internal standard.[3]
-
Interpretation: Analyze the chemical shifts, integrals (for quantitative information), and coupling patterns (in coupled spectra) to deduce the structure.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of fluorinated pyridines and for gaining insight into their structure through fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization and Analyzer
The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a structural "fingerprint." In contrast, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an intact molecular ion, which is crucial for confirming molecular weight.[9] For fluorinated compounds, negative ion chemical ionization can be particularly informative.[9]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the chemical formula.
-
Tandem MS (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting daughter ions provide detailed information about the connectivity of the molecule. This is particularly useful for distinguishing between isomers.
Experimental Protocol: LC-HRMS for a Non-Volatile Fluorinated Pyridine
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatographic Separation (HPLC):
-
Column: A C18 column is a common starting point. For separating isomers, mixed-mode columns can offer unique selectivity for pyridines.[10]
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid (0.1%) is typical for ESI in positive mode.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (Orbitrap or TOF Analyzer):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for pyridines (due to the basic nitrogen).
-
Acquisition Mode: Full scan mode over a relevant m/z range (e.g., 100-1000).
-
Resolution: Set to >60,000 to ensure accurate mass measurement.
-
-
Data Analysis: Extract the accurate mass of the molecular ion ([M+H]⁺). Use software to calculate the elemental composition and compare it with the theoretical mass. Analyze any observed fragment ions to support the proposed structure.[11]
Chromatographic Methods: Purity Assessment and Isomer Separation
Chromatography is the workhorse for assessing the purity of fluorinated pyridines and for separating complex mixtures, including isomers.
Expertise & Experience: Selecting the Optimal Phase and Detector
-
Gas Chromatography (GC): The method of choice for volatile and thermally stable fluorinated pyridines. The column selection is critical. Fluorinated stationary phases (e.g., those with trifluoropropylmethylsiloxane) can offer unique selectivity for separating halogenated compounds.[12] A Flame Ionization Detector (FID) provides excellent quantitative data, while coupling GC to a Mass Spectrometer (GC-MS) provides both separation and identification.[13][14]
-
High-Performance Liquid Chromatography (HPLC): More versatile for a wider range of polarities and for non-volatile or thermally labile compounds. As mentioned, reversed-phase (C18) is common, but other stationary phases can provide better resolution for challenging separations.[10] UV detection is standard for aromatic compounds like pyridines, while coupling to MS provides much greater specificity.[15]
The following decision tree can guide the selection of the most appropriate primary analytical technique.
Caption: Decision tree for selecting an analytical method.
X-Ray Crystallography: The Definitive Answer
For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[16] This technique is invaluable for confirming the regiochemistry of fluorination and the conformation of the molecule in the crystal lattice.[17][18][19]
The limitation, of course, is the requirement for a high-quality single crystal, which can be challenging to obtain. However, when successful, the resulting data is considered definitive.
Vibrational Spectroscopy (FTIR & Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. The strong C-F bond gives rise to characteristic stretches in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. While not typically used for primary structure elucidation of complex molecules, they are powerful for confirming the presence of specific functional groups and can be used to study intermolecular interactions like hydrogen bonding.[20][21] Comparing the spectra of a fluorinated pyridine with its non-fluorinated parent can reveal shifts in ring breathing and stretching modes, providing evidence of the electronic effects of fluorination.[22][23]
Comparative Summary of Analytical Techniques
The table below summarizes the key attributes of each technique, providing a quick reference for comparison.
| Technique | Information Provided | Sample State | Destructive? | Key Advantage | Key Limitation |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, quantification | Liquid (Solution) | No | Unparalleled structural detail in solution | Lower sensitivity than MS; complex spectra |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Solid, Liquid, Gas | Yes (most methods) | Extremely high sensitivity, confirms formula | Isomers can be difficult to distinguish without MS/MS |
| Chromatography (GC/HPLC) | Purity, number of components, isomer separation, quantification | Liquid, Gas | No (can be collected) | Excellent for separating complex mixtures | Provides little structural information alone |
| X-Ray Crystallography | Absolute 3D structure in solid state, conformation, packing | Solid (Single Crystal) | No | Unambiguous structural proof | Requires a high-quality single crystal |
| FTIR / Raman | Functional groups, bond vibrations | Solid, Liquid, Gas | No | Fast, non-destructive, good for functional group ID | Not suitable for elucidating complex structures |
Conclusion
The characterization of fluorinated pyridines is a task that demands a thoughtful, multi-technique approach. While NMR spectroscopy provides the foundational data for structural elucidation, it must be complemented by mass spectrometry for confirmation of molecular weight and elemental formula. Chromatographic methods are essential for ensuring purity and separating isomers, and X-ray crystallography remains the ultimate arbiter of structure when a suitable crystal can be obtained. By understanding the strengths and causal logic behind each of these powerful analytical tools, researchers can build a robust, self-validating workflow to confidently characterize these vital molecules.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. osha.gov [osha.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bis(trifluoromethyl)pyridine Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorine-containing heterocycles have emerged as indispensable building blocks. The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy and performance.[1][2][3] Among these, pyridine scaffolds adorned with two trifluoromethyl (CF₃) groups—bis(trifluoromethyl)pyridines—are of particular interest due to the profound electronic impact of the strongly electron-withdrawing CF₃ groups.[4][5]
This guide provides a comparative analysis of the reactivity of various bis(trifluoromethyl)pyridine isomers. It is designed for researchers, scientists, and drug development professionals to navigate the synthetic utility and chemical behavior of these important compounds. We will delve into the electronic perturbations induced by the CF₃ groups, their influence on the primary reaction classes, and provide experimental frameworks for their strategic functionalization.
The Influence of Trifluoromethyl Groups on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[6][7] The introduction of one, and especially two, potent electron-withdrawing trifluoromethyl groups further depletes the ring of electron density. This electronic modification is the cornerstone of the reactivity patterns observed in bis(trifluoromethyl)pyridine isomers. The positions of these CF₃ groups dictate the regioselectivity of various transformations, a critical consideration for any synthetic campaign.
Nucleophilic Aromatic Substitution (SₙAr): A Tale of Activation
The electron-deficient nature of bis(trifluoromethyl)pyridines makes them highly susceptible to nucleophilic aromatic substitution (SₙAr).[8][9] The CF₃ groups act as powerful activating groups, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. The reaction is most favorable when a good leaving group (e.g., a halide) is positioned ortho or para to one or both of the trifluoromethyl groups.
| Isomer Example | Leaving Group Position | Activation by CF₃ Groups | Expected SₙAr Reactivity |
| 2-Chloro-3,5-bis(trifluoromethyl)pyridine | C2 | Activated by CF₃ at C3 (ortho) and C5 (para) | High |
| 4-Chloro-2,6-bis(trifluoromethyl)pyridine | C4 | Activated by CF₃ at C2 (ortho) and C6 (ortho) | Very High |
| 3-Chloro-2,5-bis(trifluoromethyl)pyridine | C3 | Activated by CF₃ at C2 (ortho) and C5 (meta) | Moderate |
Experimental Protocol: SₙAr of 2-Chloro-3,5-bis(trifluoromethyl)pyridine with a Generic Nucleophile
This protocol outlines a general procedure for the SₙAr reaction. The specific nucleophile, solvent, and temperature may require optimization.
-
Reaction Setup: To a solution of 2-chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Electrophilic Aromatic Substitution: A Challenging Endeavor
Direct electrophilic aromatic substitution (SₑAr) on bis(trifluoromethyl)pyridines is exceedingly difficult. The potent deactivating effect of the two CF₃ groups, coupled with the inherent electron deficiency of the pyridine ring, makes the aromatic system a very poor nucleophile.[10][11] Furthermore, under the acidic conditions often required for SₑAr, the pyridine nitrogen is protonated, further deactivating the ring.
To achieve functionalization via an electrophilic-type process, indirect methods are necessary. One such strategy involves the temporary dearomatization of the pyridine ring to form a more electron-rich intermediate that can then react with an electrophile.[12]
C-H Functionalization: Modern Strategies for Isomer-Specific Reactivity
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, and bis(trifluoromethyl)pyridines are no exception.[6][13] The regioselectivity of these reactions is governed by the electronic and steric environment of the C-H bonds.
-
2,6-Bis(trifluoromethyl)pyridine: The C-H bonds at the 3, 4, and 5 positions are all electronically similar but sterically distinct. Functionalization at the C4 position is often favored due to reduced steric hindrance.
-
3,5-Bis(trifluoromethyl)pyridine: The C-H bonds at the 2, 4, and 6 positions are electronically distinct. The C4 position is flanked by two meta-CF₃ groups, making it the most electron-deficient and a potential site for certain types of functionalization. The C2 and C6 positions are adjacent to the nitrogen and a CF₃ group, influencing their reactivity in different ways. Minisci-type radical reactions would likely favor the C2 and C6 positions.
-
2,5-Bis(trifluoromethyl)pyridine: This isomer presents a more complex reactivity profile with three distinct C-H bonds at the 3, 4, and 6 positions, each with a unique electronic and steric environment.
Caption: Reactivity overview for C-H functionalization of different isomers.
Summary of Reactivity
| Reaction Type | 2,6-Isomer | 3,5-Isomer | 2,5-Isomer | 2,4-Isomer | 3,4-Isomer |
| SₙAr (with LG at C4) | High | Moderate | High | N/A | High |
| SₑAr (direct) | Very Low | Very Low | Very Low | Very Low | Very Low |
| C-H Functionalization | C4 favored | C2/C6 favored for radical | Complex regioselectivity | Complex regioselectivity | Complex regioselectivity |
Conclusion
The reactivity of bis(trifluoromethyl)pyridine isomers is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl groups and their positions on the pyridine ring. A thorough understanding of these electronic effects is paramount for designing successful synthetic strategies. While direct electrophilic substitution is largely unviable, these scaffolds are prime candidates for nucleophilic aromatic substitution and modern C-H functionalization techniques. The choice of isomer and reaction conditions will ultimately dictate the outcome and regioselectivity of the transformation, providing chemists with a versatile toolkit for the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials.[1][4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Technical Guide to Assessing the Biological Activity of 3,4-Bis(Trifluoromethyl)pyridine Derivatives
For drug discovery professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for developing novel therapeutics. The introduction of trifluoromethyl groups can dramatically enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth, objective comparison of the biological activities of 3,4-bis(trifluoromethyl)pyridine derivatives, with a particular focus on their potential as anticancer agents. We will delve into the experimental data, structure-activity relationships, and detailed protocols necessary for a thorough evaluation of this promising class of compounds.
While direct extensive research on the this compound core is emerging, we will draw comparative insights from the closely related and well-studied pyrazolo[3,4-b]pyridine scaffold bearing trifluoromethyl substitutions. This will serve as an illustrative framework for assessing the biological potential of trifluoromethylated pyridine derivatives.
The Strategic Advantage of Trifluoromethylation
The incorporation of trifluoromethyl (CF3) groups into a pyridine ring is a deliberate strategy to enhance drug-like properties. The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the pyridine nitrogen, altering its interaction with biological targets. Furthermore, the CF3 group can increase lipophilicity, which can improve cell permeability and bioavailability. A key advantage is its ability to block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.
Comparative Anticancer Activity: A Focus on Kinase Inhibition
Recent studies have highlighted the potential of trifluoromethylated pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Tropomyosin Receptor Kinase A (TRKA) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated, can trigger downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] Dysregulation of TRK signaling is implicated in various cancers.
A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against TRKA. The data below showcases the structure-activity relationship (SAR), where substitutions on the scaffold significantly impact potency.
| Compound ID | R Group | TRKA IC50 (nM)[3] |
| C03 | 4-fluorobenzyl | 56 |
| A01 | 3-fluorobenzyl | 293 |
| A02 | Benzyl | 479 |
| A06 | 3-(trifluoromethyl)benzyl | Not specified |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
These results indicate that the presence and position of a fluorine atom on the benzyl substituent can significantly influence the inhibitory activity against TRKA. Compound C03 , with a 4-fluoro substitution, demonstrated the most potent activity in this series.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have also been investigated as inhibitors of CDK9.
| Compound ID | Structure | CDK9 IC50 (µM)[4] |
| 9a | 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 0.262 |
| 14g | 4-(4-bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 0.801 |
| Ribociclib (Ref.) | N/A | 0.050 |
The data suggests that substitutions at the 4-position of the pyrazolo[3,4-b]pyridine core influence CDK9 inhibitory activity.
Key Signaling Pathway: TRKA-Mediated Cancer Progression
Inhibition of TRKA by compounds such as the pyrazolo[3,4-b]pyridine derivatives disrupts downstream signaling cascades crucial for cancer cell survival and proliferation. The following diagram illustrates the key pathways affected.
Caption: TRKA signaling pathway and its inhibition.
Upon activation by its ligand, Nerve Growth Factor (NGF), the TRKA receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways.[1] These pathways ultimately lead to the transcription of genes that promote cell proliferation, survival, and invasion. This compound derivatives, acting as TRKA inhibitors, block these oncogenic signals.
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key assays.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][7][8][9]
Experimental Workflow: SRB Cytotoxicity Assay
Caption: Workflow for the SRB cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[5]
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]
-
Staining: Wash the plates four times with slow-running tap water and air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Reading: Read the absorbance at 510-565 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Metabolic Stability Assessment: Liver Microsomal Assay
This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[10][11][12][13][14]
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for the liver microsomal metabolic stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[10][12]
-
Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[12]
-
Time-course Incubation: At various time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[14]
-
Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[12]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Target Deconvolution: Kinome Profiling
To identify the specific kinase targets of this compound derivatives, kinome profiling using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry (MS) is a powerful technique.[15][16][17][18][19] This method allows for the simultaneous assessment of a compound's interaction with a large portion of the kinome.
Logical Relationship: Kinome Profiling
Caption: Logical flow of a kinome profiling experiment.
This technique provides an unbiased view of the compound's selectivity and can reveal novel targets, offering a deeper understanding of its mechanism of action.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The strategic incorporation of two trifluoromethyl groups is anticipated to confer favorable pharmacokinetic properties. As demonstrated through the analogous pyrazolo[3,4-b]pyridine derivatives, this class of compounds has shown potent inhibitory activity against key cancer-related kinases such as TRKA and CDK9.
A rigorous and multi-faceted assessment of biological activity, encompassing cytotoxicity, metabolic stability, and target identification through kinome profiling, is paramount. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to objectively evaluate the therapeutic potential of this compound derivatives and to advance the most promising candidates through the drug discovery pipeline. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 2. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. zellx.de [zellx.de]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. biorxiv.org [biorxiv.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 as Candidate Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Fluorinated Pyridines' Electronic Properties
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of fluorination on the electronic properties of pyridine is crucial. This guide provides an in-depth, objective comparison of these properties through the lens of computational chemistry, supported by established experimental validation principles.
The strategic incorporation of fluorine into organic molecules, particularly heteroaromatics like pyridine, has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Computationally modeling these effects allows for the rational design of molecules with tailored electronic characteristics.
This guide will navigate the computational workflows used to analyze and compare the electronic properties of mono-, di-, and tri-fluorinated pyridines. We will delve into the causality behind methodological choices and present the data in a clear, comparative format.
The Computational Approach: Methodological Justification
To accurately predict the electronic properties of fluorinated pyridines, Density Functional Theory (DFT) calculations are the workhorse of computational chemistry.[4][5][6] DFT offers a favorable balance between computational cost and accuracy for systems of this size.[6]
Selecting the Right Tools: Functionals and Basis Sets
The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
Functional: For halogenated aromatic compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide superior accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for such systems.[7][8][9] For enhanced accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.[9][10][11]
-
Basis Set: The basis set describes the atomic orbitals used in the calculation. For molecules containing electronegative atoms like fluorine, it is essential to use a basis set that can adequately describe the diffuse nature of the electron density. A Pople-style basis set such as 6-311+G(d,p) is a robust choice, incorporating diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms to account for anisotropic electron distribution.[7][8] For even greater accuracy, augmented correlation-consistent basis sets like aug-cc-pVDZ can be employed.[10][12][13][14]
Software and Workflow
A variety of software packages can perform these DFT calculations, including Gaussian, ORCA, GAMESS, and NWChem.[4][15][16][17] The general workflow for this comparative study is as follows:
Caption: A generalized workflow for the computational analysis of fluorinated pyridines.
Comparative Analysis of Electronic Properties
The introduction of fluorine atoms onto the pyridine ring systematically alters its electronic landscape. The position of fluorination (ortho, meta, or para to the nitrogen) dictates the nature and magnitude of these changes.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitability. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability.[18][19][20][21]
Fluorination, being an electron-withdrawing modification, generally leads to a stabilization of both the HOMO and LUMO energy levels.[22] However, the extent of this stabilization and the effect on the gap depend on the substitution pattern.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.78 | -0.54 | 6.24 |
| 2-Fluoropyridine | -7.02 | -0.81 | 6.21 |
| 3-Fluoropyridine | -7.05 | -0.75 | 6.30 |
| 4-Fluoropyridine | -6.95 | -0.85 | 6.10 |
| 2,6-Difluoropyridine | -7.25 | -1.10 | 6.15 |
| 3,5-Difluoropyridine | -7.31 | -0.98 | 6.33 |
| 2,4,6-Trifluoropyridine | -7.48 | -1.35 | 6.13 |
Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level of theory and may vary slightly with different computational methods.
Key Insights:
-
Fluorination generally increases the HOMO-LUMO gap, suggesting enhanced chemical stability.[18]
-
The effect is most pronounced with multiple fluorine substitutions.
-
The position of fluorination has a discernible, albeit smaller, impact on the gap compared to the number of fluorine atoms.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[23][24][25] It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[23][26][27] In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[25][26]
Caption: A conceptual comparison of the MEP maps of pyridine and 2-fluoropyridine.
Key Insights:
-
Pyridine: Exhibits a strongly negative potential around the nitrogen atom due to its lone pair of electrons.
-
Fluorinated Pyridines: The electron-withdrawing nature of fluorine reduces the negative potential on the nitrogen and the aromatic ring.[28] This effect is most significant when fluorine is in the ortho or para position, as it can exert both inductive and mesomeric effects. This reduced basicity has significant implications for drug-receptor interactions.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. Fluorine's high electronegativity significantly impacts the magnitude and direction of the dipole moment in pyridines.[29][30][31]
| Compound | Dipole Moment (Debye) |
| Pyridine | 2.22 |
| 2-Fluoropyridine | 3.15 |
| 3-Fluoropyridine | 1.85 |
| 4-Fluoropyridine | 0.45 |
| 2,6-Difluoropyridine | 3.98 |
| 3,5-Difluoropyridine | 0.00 |
Note: These are representative values and can be influenced by the computational method and basis set.[14][32]
Key Insights:
-
2- and 4-Fluoropyridine: The dipole moments are significantly altered due to the opposing vectors of the nitrogen lone pair and the C-F bond. In 4-fluoropyridine, these vectors nearly cancel each other out.
-
3-Fluoropyridine: The change is less dramatic as the C-F bond vector is not directly aligned with the primary dipole axis of the pyridine ring.
-
Symmetrically Substituted Pyridines: Symmetrically substituted molecules like 3,5-difluoropyridine can have a net dipole moment of zero due to the cancellation of individual bond dipoles.
NMR Chemical Shifts
Predicting NMR chemical shifts, particularly for ¹⁹F, is a powerful application of computational chemistry that can aid in structure elucidation and verification.[7][33][34] DFT calculations can accurately predict these shifts, often with the use of scaling factors to improve agreement with experimental data.[7][33] The B3LYP functional with the 6-31+G(d,p) basis set has been shown to provide reliable predictions for ¹⁹F chemical shifts in aromatic compounds.[7]
Experimental Protocol: Computational Prediction of ¹⁹F NMR Chemical Shifts
-
Geometry Optimization: Optimize the geometry of the fluorinated pyridine using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies).
-
NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation. This is typically done at the same or a higher level of theory.
-
Reference and Scaling: Calculate the isotropic shielding constant for a reference compound (e.g., CFCl₃). The chemical shift is then calculated as: δ(sample) = σ(reference) - σ(sample). For improved accuracy, a linear scaling factor derived from a set of known compounds can be applied.[7][33]
pKa
The basicity of the pyridine nitrogen is a critical parameter in drug design, influencing solubility and receptor binding. Fluorination, being electron-withdrawing, decreases the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid.[1][2] Computational methods can provide excellent estimates of pKa values.[8][11][35]
Key Insights:
-
The pKa of pyridinium is approximately 5.2.
-
Fluorination at any position lowers the pKa.
-
The effect is most pronounced for 2- and 4-fluoropyridines due to the direct electronic communication with the nitrogen atom.
-
Multiple fluorinations lead to a further decrease in pKa.
Conclusion
Computational chemistry provides a powerful and predictive framework for understanding and comparing the electronic properties of fluorinated pyridines. Through the careful selection of DFT functionals and basis sets, researchers can gain valuable insights into how the number and position of fluorine substituents modulate key electronic parameters such as the HOMO-LUMO gap, molecular electrostatic potential, dipole moment, NMR chemical shifts, and pKa. This knowledge is instrumental in the rational design of novel pharmaceuticals and functional materials with fine-tuned electronic characteristics.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studyguides.com [studyguides.com]
- 5. tsijournals.com [tsijournals.com]
- 6. matlantis.com [matlantis.com]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arxiv.org [arxiv.org]
- 15. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. emerginginvestigators.org [emerginginvestigators.org]
- 19. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Fine-tuning the luminescence and HOMO-LUMO energy levels in tetranuclear gold(I) fluorinated amidinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Illustrated Glossary of Organic Chemistry - Electrostatic potential map [chem.ucla.edu]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. par.nsf.gov [par.nsf.gov]
- 31. youtube.com [youtube.com]
- 32. chemrxiv.org [chemrxiv.org]
- 33. researchgate.net [researchgate.net]
- 34. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Definitive Guide to Validating the Regiochemistry of Substituted 3,4-bis(Trifluoromethyl)pyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocycles, the unambiguous determination of regiochemistry is a critical step that underpins all subsequent biological and medicinal chemistry efforts. The 3,4-bis(trifluoromethyl)pyridine scaffold, with its unique electronic properties imparted by two strongly electron-withdrawing trifluoromethyl groups, presents a formidable challenge in this regard. When a third substituent is introduced onto the pyridine ring, pinpointing its exact location requires a multi-faceted analytical approach.
This guide provides an in-depth comparison of the primary techniques for validating the regiochemistry of these complex molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. Our discussion will be framed around a common synthetic challenge: the introduction of a substituent 'R' onto the this compound core, which can potentially yield three different regioisomers.
The Regiochemical Challenge
The synthesis of substituted pyridines can proceed through various routes, including functionalization of a pre-formed pyridine ring or a de novo ring construction.[1][2][3][4] Each method carries its own regioselectivity biases. For a this compound, substitution can occur at the 2-, 5-, or 6-position, leading to the isomers shown below. Distinguishing between these isomers is non-trivial due to the influence of the two CF₃ groups on the electronic environment of the pyridine ring.
Caption: Potential regioisomers from the substitution of this compound.
Primary Analytical Arsenal: A Comparative Overview
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, through-bond and through-space correlations, and the electronic environment of nuclei. | Non-destructive, provides rich structural detail in solution, and is essential for studying dynamic processes. | Can be complex to interpret for isomers with similar electronic environments; requires pure samples. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous and definitive structural determination.[5] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition; fragmentation patterns can offer structural clues. | High sensitivity, and provides accurate molecular weight. | Does not directly provide stereochemical or detailed connectivity information; fragmentation can be complex to interpret. |
| Computational Chemistry | Prediction of NMR chemical shifts and other spectroscopic properties.[6][7][8][9] | Can help to corroborate experimental findings and resolve ambiguities in spectral interpretation. | Accuracy is dependent on the level of theory and basis set used; not a substitute for experimental data. |
The Workflow for Unambiguous Structure Elucidation
A logical and efficient workflow is crucial for tackling this analytical challenge. The following diagram illustrates the recommended process, starting from the synthesized product to the final, validated structure.
Caption: A systematic workflow for the validation of regiochemistry.
Deep Dive: NMR Spectroscopy as the Primary Tool
NMR spectroscopy is the cornerstone of structural elucidation for these molecules. A combination of 1D and 2D experiments provides a comprehensive picture of the molecular framework.
1D NMR: The First Look
-
¹H NMR: The proton NMR spectrum provides the initial clues. The number of signals, their multiplicity, and their chemical shifts can help to differentiate between the isomers. For instance, the 2- and 6-substituted isomers will have two aromatic protons, while the 5-substituted isomer will have only one.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative.[10] The two trifluoromethyl groups will be inequivalent in all three isomers, giving rise to two distinct signals. The chemical shifts of these signals are highly sensitive to the electronic environment, and thus to the position of the 'R' substituent.[11][12]
-
¹³C NMR: The carbon NMR, especially with ¹H and ¹⁹F decoupling, reveals the number of unique carbon environments. The characteristic quartets from the CF₃ carbons and the C-F couplings can be complex but are rich in information.[13]
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to assign which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping long-range (2-3 bond) H-C correlations.[14] By observing correlations from the pyridine protons to the carbons of the 'R' group and the CF₃-bearing carbons, the connectivity of the molecule can be pieced together.
The Decisive Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy
When through-bond correlations from HMBC are ambiguous, the Nuclear Overhauser Effect (NOE) provides the definitive answer through-space.[15] The NOE is the transfer of nuclear spin polarization between spatially close nuclei. An enhancement in the signal of one nucleus is observed when another nucleus, in close proximity (typically < 5 Å), is irradiated.
-
Sample Preparation: Prepare a solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
-
Acquisition of a Control Spectrum: Acquire a standard ¹H NMR spectrum.
-
Irradiation and Acquisition: Selectively irradiate a specific proton resonance (e.g., a proton on the 'R' group). This is the "on-resonance" experiment.
-
Acquisition of an Off-Resonance Spectrum: Acquire a second spectrum with the irradiation frequency set to a region of the spectrum where no signals are present. This serves as the control.
-
Difference Spectrum: Subtract the off-resonance spectrum from the on-resonance spectrum. The resulting difference spectrum will show only the signals of protons that are spatially close to the irradiated proton.
By irradiating a proton on the substituent 'R' and observing an NOE enhancement to a specific pyridine proton (H-2, H-5, or H-6), the position of 'R' can be unambiguously determined.
Caption: Using NOE to differentiate between the 2-, 5-, and 6-substituted isomers.
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data is inconclusive, or when absolute proof of structure is required (e.g., for patent applications or regulatory submissions), single-crystal X-ray crystallography is the ultimate arbiter.[16][17] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact determination of atomic positions and connectivity.
The primary challenge with this method is obtaining a high-quality single crystal suitable for diffraction. This can be a time-consuming process of screening various solvents and crystallization conditions.
Supporting Evidence: Computational Chemistry and Mass Spectrometry
-
Computational NMR Prediction: Density Functional Theory (DFT) calculations can accurately predict ¹⁹F and ¹³C NMR chemical shifts.[6][8][18] By comparing the experimentally observed chemical shifts with the predicted values for each possible isomer, a high degree of confidence in the structural assignment can be achieved.
-
Mass Spectrometry: While not a primary tool for regiochemistry determination, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. Fragmentation patterns observed in MS/MS experiments can sometimes provide clues about the substitution pattern, but these are often complex and require careful interpretation.
Conclusion
Validating the regiochemistry of substituted 3,4-bis(trifluoromethyl)pyridines is a complex but manageable task when a systematic and multi-pronged analytical strategy is employed. While 1D and 2D NMR techniques provide the foundational information, it is the strategic use of NOE spectroscopy that often delivers the conclusive evidence for the structure in solution. In cases of ambiguity or for absolute confirmation, single-crystal X-ray crystallography remains the gold standard. By integrating these experimental techniques with computational modeling, researchers can confidently assign the correct regiochemistry, ensuring the integrity of their downstream research and development efforts.
References
- 1. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. colorado.edu [colorado.edu]
- 13. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 14. nmr.chemie.uni-koeln.de [nmr.chemie.uni-koeln.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of 3,4-Bis(trifluoromethyl)pyridine: An Essential Scaffold for Modern Chemistry
The strategic incorporation of trifluoromethyl groups into heterocyclic frameworks has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] Among the myriad of fluorinated heterocycles, pyridines bearing two trifluoromethyl groups are of particular interest. This guide provides a comprehensive comparison of the synthetic strategies for obtaining 3,4-bis(trifluoromethyl)pyridine, a valuable building block for the development of novel pharmaceuticals and agrochemicals.[1][3] While direct head-to-head comparisons of catalytic efficiencies for this specific isomer are not extensively documented in peer-reviewed literature, this guide will compare established industrial methods with modern catalytic approaches, providing researchers with the insights needed to make informed decisions for their synthetic campaigns.
The Significance of the this compound Moiety
The pyridine nucleus is a ubiquitous feature in a vast array of clinically successful drugs and agrochemicals.[1][2] The introduction of two trifluoromethyl groups at the 3- and 4-positions of the pyridine ring creates a unique electronic environment, influencing the molecule's reactivity, binding affinity, and metabolic fate. While specific applications of this compound are often proprietary, the general importance of bis(trifluoromethyl)pyridine derivatives in agrochemicals is well-established.[1] These compounds serve as crucial intermediates in the synthesis of complex active ingredients.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into two main approaches: classical high-temperature, vapor-phase halogen exchange, and modern transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the desired scale of the synthesis, available starting materials, and tolerance for specific reaction conditions.
Vapor-Phase Fluorination of 3,4-Lutidine: The Industrial Approach
For large-scale industrial production, the most prevalent method for synthesizing bis(trifluoromethyl)pyridines is the vapor-phase chlorination followed by fluorination of the corresponding lutidine (dimethylpyridine) precursor.[1][4]
Reaction Scheme:
This method, while effective for producing large quantities, presents significant operational challenges. The reaction is typically carried out at high temperatures (>300 °C) and requires specialized equipment to handle corrosive reagents like chlorine and hydrogen fluoride.[1] The process often involves a catalyst, such as iron fluoride, in a fluidized-bed reactor.[1] While yields of chloro-bis(trifluoromethyl)pyridines from various lutidines are reported to be in the range of 60-80%, the harsh conditions limit the functional group tolerance and can lead to the formation of byproducts.[1][4]
Key Characteristics:
-
Scalability: Well-suited for industrial-scale production.
-
Starting Material: Readily available 3,4-lutidine.
-
Reaction Conditions: High temperatures and pressures, corrosive reagents.
-
Catalyst: Often heterogeneous catalysts like metal fluorides.
-
Yield: Moderate to good yields are achievable on a large scale.[1][4]
-
Drawbacks: Poor functional group tolerance, requires specialized equipment, potential for byproduct formation.
Modern Catalytic Methods: A Laboratory-Scale Perspective
While not explicitly detailed for the 3,4-isomer in readily available literature, modern transition-metal catalysis offers a more versatile and milder approach for the synthesis of trifluoromethylated pyridines. These methods generally involve the cross-coupling of a halogenated or otherwise activated pyridine with a trifluoromethyl source, mediated by a palladium, copper, or nickel catalyst.
Palladium catalysis is a powerful tool for the formation of C-CF₃ bonds. The trifluoromethylation of aryl halides using a palladium catalyst has been extensively studied.
Hypothetical Reaction Scheme for this compound:
3,4-Dihalopyridine + CF₃ source --(Cu catalyst, ligand)--> this compound
3-Trifluoromethylpyridine --(Ni catalyst, oxidant, CF₃ source)--> this compound
Caption: Synthetic routes to this compound.
Future Outlook and Conclusion
The synthesis of this compound remains a challenging yet important endeavor. The established industrial method, while scalable, is energy-intensive and lacks the finesse of modern catalytic chemistry. The development of efficient, selective, and mild catalytic methods for the direct synthesis of this valuable building block would represent a significant advancement.
Future research should focus on:
-
Direct C-H Bis-trifluoromethylation: Developing catalytic systems that can selectively introduce two trifluoromethyl groups onto the pyridine ring, bypassing the need for pre-functionalized substrates.
-
Novel Trifluoromethylating Reagents: Exploring new, more reactive, and cost-effective sources of the trifluoromethyl group.
-
Flow Chemistry: Adapting vapor-phase fluorination to continuous flow systems could offer improved safety and control over the reaction.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
A Comparative Spectroscopic Guide: From 3,4-Pyridinedicarboxylic Acid to 3,4-Bis(trifluoromethyl)pyridine
In the landscape of modern medicinal and agricultural chemistry, the incorporation of trifluoromethyl (-CF₃) groups is a cornerstone strategy for modulating the physicochemical and biological properties of parent molecules. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, is often a target for such modifications. This guide provides an in-depth spectroscopic comparison between 3,4-bis(trifluoromethyl)pyridine and its common precursor, 3,4-pyridinedicarboxylic acid, offering researchers a clear roadmap for reaction monitoring and product characterization.
The synthetic transformation from a dicarboxylic acid to a bis(trifluoromethyl) derivative represents a significant structural overhaul. Carboxylic acid groups are polar and capable of hydrogen bonding, while trifluoromethyl groups are bulky, highly electronegative, and lipophilic. These fundamental differences manifest distinctly in their respective NMR, IR, and Mass Spectra, providing clear analytical handles to track the conversion.
The Synthetic Pathway: A Deoxyfluorination Approach
The conversion of carboxylic acids to trifluoromethyl groups is a powerful, albeit challenging, transformation. A common and effective method involves deoxyfluorination using sulfur tetrafluoride (SF₄) or its more manageable liquid-phase surrogates like diethylaminosulfur trifluoride (DAST). The overall reaction substitutes the oxygen atoms of the two carboxylic acid groups with fluorine atoms.
The reaction proceeds by converting the carboxylic acid groups into trifluoromethyl derivatives. This process provides a direct route to synthesizing compounds that might otherwise be difficult to access.
Caption: Synthetic conversion from precursor to final product.
Spectroscopic Data: A Head-to-Head Comparison
The following table summarizes the key spectroscopic data for 3,4-pyridinedicarboxylic acid and this compound.
| Spectroscopic Data | 3,4-Pyridinedicarboxylic Acid (Precursor) | This compound (Product) |
| Molecular Formula | C₇H₅NO₄ | C₇H₃F₆N |
| Molecular Weight | 167.12 g/mol | 229.10 g/mol |
| ¹H NMR | δ ~8.8 (s, 1H), ~8.9 (d, 1H), ~7.8 (d, 1H) ppm | δ ~9.1 (s, 1H), ~9.0 (d, 1H), ~8.1 (d, 1H) ppm |
| ¹³C NMR | δ ~165-170 (C=O), ~125-155 (Aromatic C) ppm | δ ~120 (q, CF₃), ~120-155 (Aromatic C) ppm |
| ¹⁹F NMR | Not Applicable | δ ~-60 to -70 ppm |
| Key IR Absorptions | 3300-2500 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (C=O) | ~1350-1100 cm⁻¹ (strong, C-F) |
| Mass Spec (EI-MS) | m/z 167 (M⁺), 123 (M-CO₂), 78 (Pyridine ring) | m/z 229 (M⁺), 210 (M-F), 160 (M-CF₃) |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for tracking this transformation. The changes in the ¹H, ¹³C, and the appearance of a ¹⁹F spectrum provide definitive proof of conversion.
¹H NMR: The Influence of Electron-Withdrawing Groups
-
Precursor (3,4-Pyridinedicarboxylic Acid): The protons on the pyridine ring experience the electron-withdrawing effect of the two carboxylic acid groups and the nitrogen atom. This results in signals in the downfield region, typically between 7.8 and 8.9 ppm.
-
Product (this compound): The trifluoromethyl groups are significantly more electron-withdrawing than carboxylic acid groups. This increased deshielding effect shifts the remaining ring protons further downfield, to approximately 8.1 to 9.1 ppm. The disappearance of the broad carboxylic acid proton signal (often >10 ppm) is a key indicator of reaction completion.
¹³C NMR: Tracking Carbon Environment Changes
-
Precursor: The spectrum is characterized by the presence of two distinct carbonyl carbon signals in the 165-170 ppm range. The aromatic carbons appear between 125-155 ppm.
-
Product: The most telling change is the complete disappearance of the carbonyl signals. In their place, new signals appear around 120 ppm for the trifluoromethyl carbons. These carbons exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The aromatic carbon signals will also shift due to the altered electronic environment.
¹⁹F NMR: The Definitive Signal of Success
The presence of a signal in the ¹⁹F NMR spectrum is unequivocal proof of successful trifluoromethylation. For this compound, two distinct singlets (or closely spaced quartets if coupling to the pyridine ring is resolved) are expected in the range of -60 to -70 ppm, a typical region for aromatic -CF₃ groups.
Caption: Key NMR spectral changes during the transformation.
Infrared (IR) Spectroscopy
IR spectroscopy offers a quick and effective way to monitor the disappearance of the starting material.
-
Precursor: The IR spectrum of 3,4-pyridinedicarboxylic acid is dominated by two key features: a very broad absorption from 3300-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer, and a strong, sharp absorption around 1700 cm⁻¹ for the C=O stretch.
-
Product: In the product, both of these prominent peaks will be absent. The spectrum will instead be characterized by the appearance of very strong and intense C-F stretching bands between 1350 cm⁻¹ and 1100 cm⁻¹. The presence of these C-F bands and the absence of the O-H and C=O bands confirm the conversion.
Mass Spectrometry (MS)
Mass spectrometry confirms the change in molecular weight and provides structural information through fragmentation patterns.
-
Precursor: The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 167. Common fragmentation patterns include the loss of a carboxyl group (M-45) and decarboxylation (M-44).
-
Product: The molecular ion peak will shift to m/z 229, confirming the addition of six fluorine atoms and the loss of four oxygen and two hydrogen atoms. Characteristic fragmentation will involve the loss of a fluorine atom (M-19) and the loss of a CF₃ group (M-69).
Experimental Protocols
General Procedure for Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the precursor due to its polarity, CDCl₃ for the product). Filter the solution into a standard 5 mm NMR tube.
-
IR Spectroscopy: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Ensure the crystal is clean before applying a small amount of the sample. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Mass Spectrometry (EI-MS): Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the instrument, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
Protocol: Monitoring the Deoxyfluorination of 3,4-Pyridinedicarboxylic Acid
-
Reaction Setup: In a suitable pressure-resistant vessel, combine 3,4-pyridinedicarboxylic acid with an appropriate solvent (e.g., anhydrous HF or an inert high-boiling solvent).
-
Reagent Addition: Carefully introduce the fluorinating agent (e.g., SF₄ gas or liquid DAST) at a controlled temperature, often starting at low temperatures.
-
Reaction Monitoring:
-
Periodically (e.g., every 1-2 hours), carefully quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent.
-
Analyze the crude extract by IR spectroscopy. Look for the diminishing intensity of the C=O peak (~1700 cm⁻¹) and the appearance of the C-F bands (~1350-1100 cm⁻¹).
-
-
Work-up and Purification: Once the reaction is deemed complete by spectroscopic monitoring, perform an appropriate aqueous work-up followed by purification, typically by column chromatography or distillation.
-
Final Characterization: Acquire a full suite of spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) on the purified product to confirm its identity and purity.
A Senior Application Scientist's Guide to the Quantitative Analysis and Purity Assessment of 3,4-Bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles are of paramount importance. Among these, 3,4-bis(trifluoromethyl)pyridine stands out as a critical building block, prized for the unique electronic properties conferred by its vicinal trifluoromethyl groups.[1][2] The precise quantitation and stringent purity control of this reagent are not mere analytical exercises; they are foundational to ensuring the reproducibility of synthetic protocols and the quality of downstream products, including active pharmaceutical ingredients (APIs).
This guide provides a comparative overview of state-of-the-art analytical methodologies for the comprehensive characterization of this compound samples. As a senior application scientist, my focus extends beyond procedural descriptions to elucidate the scientific rationale underpinning the selection of each technique, ensuring a self-validating analytical workflow.
The Analytical Imperative: Why Purity Matters
The reactivity and physicochemical properties of this compound are profoundly influenced by the nature and quantity of any impurities. These can originate from the synthetic route, which often involves high-temperature chlorination and fluorination steps, or from degradation.[1][3] Potential impurities may include positional isomers, partially fluorinated intermediates, or residual starting materials. Such contaminants can lead to unpredictable reaction outcomes, the formation of unwanted by-products, and complications in purification, ultimately impacting project timelines and research integrity.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific analytical objective, whether it be routine quality control, in-depth purity profiling, or precise quantitative determination. The following table provides a comparative summary of the most pertinent methods for the analysis of this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | High resolution for separating complex mixtures, excellent for quantifying impurities, and widely available. Fluorinated stationary phases can offer unique selectivity for halogenated compounds.[4][5][6] | Requires a chromophore for UV detection; analyte must be soluble in the mobile phase. | Assay and impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity for volatile impurities, provides structural information from mass spectra, and is ideal for identifying unknown components.[7][8] | The analyte must be thermally stable and volatile; potential for on-column degradation of reactive species. | Identification and quantification of volatile impurities. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Measures the nuclear magnetic resonance of the ¹⁹F isotope. | Highly specific for fluorine-containing compounds, provides structural information, and is inherently quantitative without the need for identical reference standards (qNMR).[9][10][11][12][13] | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. | Unambiguous identification, structural elucidation, and absolute purity determination (qNMR). |
| Quantitative ¹H Nuclear Magnetic Resonance (q¹H NMR) Spectroscopy | Measures the nuclear magnetic resonance of the ¹H isotope against a certified internal standard. | Provides absolute quantification without the need for a specific analyte reference standard; offers structural information. | Can be complex for molecules with overlapping proton signals; requires a highly pure internal standard. | Absolute quantification (assay). |
Recommended Analytical Workflows & Protocols
A multi-pronged analytical approach is recommended for a comprehensive assessment of this compound samples.
Workflow for Comprehensive Analysis
Caption: Comprehensive analytical workflow for this compound.
Experimental Protocol 1: HPLC-UV for Assay and Impurity Profiling
This protocol is designed as a stability-indicating method, capable of separating the main component from potential impurities and degradation products. The use of a fluorinated stationary phase is recommended to enhance selectivity for the highly fluorinated analyte.[4][5][6]
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Column: A C8-Fluorine or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).[4][5][6]
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program: | Time (min) | % A | % B | | :--- | :-- | :-- | | 0 | 70 | 30 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 25.1 | 70 | 30 | | 30 | 70 | 30 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 260 nm (or as determined by UV scan).
- Injection Volume: 5 µL.
2. Standard and Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Method Validation (as per ICH Q2(R1) Guidelines): [14][15][16][17][18]
- Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the main peak.
- Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Mean recovery should be within 98.0-102.0%.
- Precision:
- Repeatability: Analyze six replicate preparations of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. The RSD between the two sets of results should be ≤ 2.0%.
- Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD).
Experimental Protocol 2: ¹⁹F qNMR for Absolute Purity Determination
¹⁹F qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
Caption: Step-by-step ¹⁹F qNMR protocol for purity assessment.
1. Instrumentation and Parameters:
- NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
- Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Acetone-d₆, DMSO-d₆).
- Internal Standard: A certified reference material containing fluorine with a known purity and a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene or 1,4-dibromotetrafluorobenzene).
- Acquisition Parameters:
- Pulse Program: A standard 90° pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
- Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei of both the analyte and the internal standard.
- Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
2. Sample Preparation:
- Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
- Accurately weigh approximately 10-15 mg of the internal standard into the same NMR tube.
- Add approximately 0.6 mL of the deuterated solvent, cap, and vortex until fully dissolved.
3. Data Processing and Calculation:
- Apply phasing and baseline correction to the acquired spectrum.
- Integrate the signals corresponding to the trifluoromethyl groups of the analyte and the fluorine signal(s) of the internal standard.
- Calculate the purity of the analyte using the following equation:
Potential Impurities and Their Identification
Based on common synthetic routes for trifluoromethylpyridines, which often involve the reaction of picolines with chlorine and hydrogen fluoride at high temperatures, potential impurities could include:[1][3]
-
Positional Isomers: Isomers with trifluoromethyl groups at different positions on the pyridine ring.
-
Incompletely Fluorinated Intermediates: Species containing -CHF₂ or -CH₂F groups.
-
Chlorinated Pyridines: Residual chlorinated starting materials or intermediates.
-
Starting Materials: Unreacted picoline derivatives.
Identification Strategy:
-
GC-MS: The mass fragmentation patterns can help identify the molecular weight and presence of chlorine isotopes in impurities.
-
¹⁹F NMR: The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment of the trifluoromethyl groups, making it a powerful tool for distinguishing isomers and identifying incompletely fluorinated species.[9][10][12][13]
Conclusion
A robust and reliable assessment of this compound requires a multi-faceted analytical approach. While HPLC-UV provides an excellent method for routine purity checks and impurity profiling, and GC-MS is invaluable for identifying volatile impurities, ¹⁹F qNMR stands out as the gold standard for absolute purity determination due to its high specificity and inherent quantitative nature. The implementation of these techniques within a validated framework, guided by ICH principles, ensures the generation of trustworthy and scientifically sound data, which is indispensable for researchers, scientists, and drug development professionals who rely on the quality of this critical chemical building block.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fluorinated columns [hplc.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dovepress.com [dovepress.com]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. wjarr.com [wjarr.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ajrconline.org [ajrconline.org]
- 18. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Navigating the Disposal of 3,4-Bis(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound. As researchers and drug development professionals, adherence to these protocols is not merely a matter of compliance but a fundamental aspect of our commitment to a safe and sustainable research environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with the knowledge for safe and intelligent chemical handling.
Core Safety Principles & Hazard Profile
Understanding the inherent hazards of a substance is the first step in managing its lifecycle safely. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its structure as a halogenated pyridine derivative informs the necessary precautions.
Known & Anticipated Hazards:
-
Irritation: The compound is known to cause skin and serious eye irritation.[1] Analogous trifluoromethylated pyridines are also classified as skin, eye, and respiratory irritants.[2][3][4] The trifluoromethyl groups can enhance the reactivity and biological interaction of the pyridine ring.
-
Inhalation Toxicity: Many fluorinated organic compounds and pyridine derivatives are harmful if inhaled.[2][5] Therefore, all handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors or aerosols.[6][7]
-
Combustibility: While not always highly flammable, many related pyridine compounds are combustible and can form explosive vapor-air mixtures.[4][5][8] During thermal decomposition, these compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[2][7][9]
The 'Why' Behind Standard Personal Protective Equipment (PPE): Your PPE is your primary defense against chemical exposure. Its use is non-negotiable.
-
Chemical-Resistant Gloves (Nitrile or Neoprene): Inspect gloves for integrity before each use.[10] The goal is to prevent skin contact, which can cause irritation and potential absorption.[1]
-
Safety Goggles or Face Shield: Given the risk of serious eye irritation, standard safety glasses are insufficient.[7][10] Chemical safety goggles provide a seal around the eyes, protecting against splashes and vapors.[1]
-
Lab Coat: A flame-resistant lab coat protects your skin and personal clothing from contamination.[6]
Waste Characterization and Segregation: The First Critical Step
Proper disposal begins with correct classification. This compound is a halogenated organic compound due to the presence of carbon-fluorine bonds.[11] This classification is critical and dictates its disposal pathway.
The Causality of Segregation: Under guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA), halogenated and non-halogenated organic waste streams must be kept separate.[11][12]
-
Incineration Requirements: Halogenated wastes require specialized high-temperature incinerators equipped with scrubbers.[13][14] These scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion, preventing their release into the atmosphere. Mixing halogenated waste into a non-halogenated drum contaminates the entire container, forcing it to be treated via the more complex and costly disposal route.
-
Preventing Uncontrolled Reactions: Never mix this waste with incompatible materials such as strong oxidizing agents or strong acids, as this could lead to vigorous, exothermic, and potentially dangerous reactions.[7][15]
Standard Disposal Protocol: A Step-by-Step Workflow
This protocol applies to the routine collection of waste this compound and solutions containing it.
Step 1: Container Selection
-
Action: Select a sealable, airtight, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Rationale: The container must prevent the escape of vapors and be resistant to degradation by the chemical.[6][8] A secure, screw-top cap is mandatory to ensure the container is vapor-tight and spill-proof.[12]
Step 2: Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any other constituents of the waste solution.[6] Avoid using abbreviations or chemical formulas.[12] Maintain a running log of the added quantities.
-
Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It provides waste disposal technicians with the critical information needed to manage the material safely and appropriately.
Step 3: Waste Collection
-
Action: Add the waste this compound to the labeled container inside a chemical fume hood. Securely close the container immediately after adding the waste.
-
Rationale: Keeping the container closed at all times, except when actively adding waste, minimizes the release of harmful vapors and reduces the risk of spills.[12]
Step 4: Temporary Storage
-
Action: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat, sparks, open flames, or incompatible chemicals.[5][7]
-
Rationale: Proper storage conditions prevent degradation of the container and minimize the risk of accidental ignition or reaction.[8] Secondary containment (placing the waste container inside a larger, chemically resistant tub) is a best practice to contain potential leaks.
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][16] Provide them with the complete and accurate information from your waste label.
-
Rationale: Final disposal of hazardous waste is strictly regulated and must be performed by certified professionals to ensure environmental protection and legal compliance.[14]
Emergency Procedures: Spill Management
Accidents happen. A prepared and rapid response is key to mitigating the risk.
For Small Spills (a few milliliters):
-
Alert & Isolate: Alert personnel in the immediate vicinity. Ensure the spill is contained within the fume hood if possible.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[7][8][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Use non-sparking tools if the compound or solvent is flammable.[8][10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water or ethanol), collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container with a description of the contents (e.g., "Waste: this compound with vermiculite") and manage it according to the standard disposal protocol.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's EHS or emergency response team.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Allow only trained emergency responders to handle large spills.
Data Summary: Hazard Profile of Trifluoromethylated Pyridines
The table below summarizes key safety and physical data for this compound and structurally related compounds to provide a comparative hazard context.
| Compound Name | CAS Number | Key Hazards | Flash Point (°C) |
| This compound | 20857-46-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Not Available |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Irritant; Hazardous decomposition includes HF and HCl.[7] | 62 °C (143.6 °F)[7] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 34486-19-4 | Flammable liquid and vapor, Harmful if swallowed/inhaled.[5] | Not Available |
| 2,6-Bis(trifluoromethyl)pyridine | 455-00-5 | Harmful if swallowed/inhaled/in contact with skin; Irritant.[2] | Not Available |
| Pyridine (Parent Compound) | 110-86-1 | Flammable liquid and vapor; Harmful if swallowed/inhaled/in contact with skin.[15] | 20 °C (68 °F)[15] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste containing this compound.
Caption: Decision workflow for proper chemical waste management.
References
- 1. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Bis(trifluoromethyl)pyridine
An Essential Protocol for Researchers and Drug Development Professionals
Handling 3,4-Bis(trifluoromethyl)pyridine in a laboratory setting demands a stringent adherence to safety protocols to mitigate potential risks. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical properties and associated hazards of this compound. Our objective is to empower researchers with the knowledge to not only follow safety guidelines but to understand the critical reasoning behind them, ensuring a culture of safety and scientific integrity.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound is a compound that presents several potential health hazards upon exposure. Safety Data Sheets (SDS) for this chemical and structurally related compounds consistently highlight the following risks:
-
Skin Irritation: Direct contact can lead to skin irritation[1][2][3][4].
-
Serious Eye Irritation: The chemical can cause significant eye irritation or damage upon contact[1][2][3][4].
-
Respiratory Tract Irritation: Inhalation of dust, vapors, or mists may cause respiratory irritation[1][2][3][4][5].
-
Harmful if Swallowed: While specific toxicity data for this exact isomer is not always detailed, related compounds are classified as harmful if ingested[2][6].
The trifluoromethyl groups significantly influence the molecule's reactivity and physical properties, necessitating a cautious approach. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy must create effective barriers for these pathways.
Core PPE Requirements: A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the essential equipment for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact and subsequent irritation. Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect the eyes from splashes or airborne particles of the compound, which can cause serious irritation[1][2][7][8]. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination[7][9]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) | Required when working outside of a certified chemical fume hood or when there is a potential for generating aerosols or dusts[6][7][8][10]. |
Operational Blueprint: From Preparation to Disposal
A meticulous and sequential approach to PPE usage is critical for ensuring comprehensive protection. The following workflow illustrates the key stages of engagement with this compound.
1. Donning PPE:
-
Lab Coat: Ensure it is fully buttoned.
-
Safety Goggles/Glasses: Position them securely on your face. If a splash risk is high, add a face shield.
-
Gloves: Select gloves of the appropriate material and size. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
2. Handling the Chemical:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[9][10][11].
-
In the event of a spill, contain it with an inert absorbent material and dispose of it as hazardous waste[9][10][12].
3. Doffing and Disposal of PPE:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in a designated hazardous waste container.
-
Goggles and Face Shield: Remove by handling the strap, avoiding contact with the front surface. Clean and store appropriately.
-
Lab Coat: Remove by turning it inside out to contain any contamination. Launder professionally or dispose of if heavily contaminated.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[7][13][14].
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][8][10][15]. An emergency eyewash station must be readily accessible[9][10][16].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][10][12][15].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][12][14][15].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][6][8][15].
Waste Disposal: A Commitment to Safety and Environmental Responsibility
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container[9][11][12].
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Never pour this chemical down the drain[7][12].
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
